2-Oxopropyl 2-aminobenzoate
Description
Properties
IUPAC Name |
2-oxopropyl 2-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)6-14-10(13)8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEBHZMLKFWTOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Oxopropyl 2-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthesis pathway for 2-Oxopropyl 2-aminobenzoate, a molecule of interest for further research and development. Due to the limited availability of published data on this specific compound, this guide outlines a scientifically sound and plausible synthetic route based on established chemical principles and analogous reactions. The information presented herein is intended to serve as a foundational resource for the laboratory preparation and characterization of this compound.
Proposed Synthesis Pathway
The most direct and feasible method for the synthesis of this compound is the esterification of 2-aminobenzoic acid (anthranilic acid) with chloroacetone. This reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate of 2-aminobenzoic acid acts as a nucleophile, displacing the chloride from chloroacetone. The use of a suitable base is crucial to deprotonate the carboxylic acid, thereby activating it for the reaction.
Quantitative Data Summary
As a specific published synthesis for this compound is not available, the following table provides estimated and predicted data based on the analysis of similar compounds and general principles of organic chemistry. These values should be considered as a guide for the experimental characterization of the synthesized product.
| Parameter | Predicted/Estimated Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Expected to be a crystalline solid or oil |
| Melting Point | Estimated in the range of 60-80 °C |
| Boiling Point | > 200 °C (with potential decomposition) |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in water. |
| Yield | Estimated to be in the range of 60-80% based on analogous esterification reactions of anthranilic acid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-8.1 (dd, 1H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 5.5-6.0 (br s, 2H, -NH₂), 4.8-5.0 (s, 2H, -O-CH₂-), 2.2-2.4 (s, 3H, -C(O)-CH₃) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 205-207 (C=O, ketone), 167-169 (C=O, ester), 150-152 (Ar-C-NH₂), 134-136 (Ar-CH), 131-133 (Ar-CH), 116-118 (Ar-CH), 115-117 (Ar-CH), 110-112 (Ar-C), 68-70 (-O-CH₂-), 26-28 (-CH₃) ppm. |
| IR (KBr, cm⁻¹) | 3450-3350 (N-H stretch), 3050-3000 (Ar C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1730-1710 (C=O stretch, ketone), 1700-1680 (C=O stretch, ester), 1620-1600 (N-H bend), 1250-1200 (C-O stretch). |
| Mass Spec (EI) | m/z (%): 193 [M]⁺, 137 [M - C₃H₄O]⁺, 120 [M - C₃H₄O - OH]⁺, 92 [C₆H₆N]⁺. |
Detailed Experimental Protocol
This protocol describes a proposed method for the synthesis of this compound.
Materials:
-
2-Aminobenzoic acid (anthranilic acid)
-
Chloroacetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (optional)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzoic acid (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a suspension. The volume should be sufficient to ensure good stirring (approximately 10-15 mL per gram of 2-aminobenzoic acid).
-
Reagent Addition: While stirring, add chloroacetone (1.2 eq) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and potassium chloride byproduct and wash the solid with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
Figure 1. Proposed synthesis workflow for this compound.
An In-depth Technical Guide to the Physicochemical Properties of 2-Oxopropyl 2-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Oxopropyl 2-aminobenzoate is an ester of anthranilic acid, a compound of interest in medicinal chemistry due to the diverse biological activities of anthranilate derivatives. A thorough understanding of the physicochemical properties of this molecule is fundamental for its potential development, including formulation design, pharmacokinetic profiling, and rational drug design. This technical guide provides a detailed overview of the predicted core physicochemical properties of this compound. In the absence of direct experimental data in publicly accessible literature, this guide presents predicted values and outlines comprehensive, standardized experimental protocols for their determination. Furthermore, a logical workflow for the synthesis and characterization of this and similar novel compounds is provided.
Core Physicochemical Properties
The fundamental properties of this compound are crucial for predicting its behavior in both chemical and biological systems. Due to the absence of experimentally determined data for this specific molecule, the following table summarizes predicted values obtained from computational models and estimations based on structurally related compounds.
Data Presentation: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Notes and Considerations |
| IUPAC Name | propan-2-onyl 2-aminobenzoate | |
| Synonyms | Acetonyl anthranilate, 2-Oxopropyl anthranilate | |
| CAS Number | Not assigned | A unique CAS number would be assigned upon synthesis and characterization. |
| Molecular Formula | C₁₀H₁₁NO₃ | |
| Molecular Weight | 193.20 g/mol | |
| Appearance | White to off-white crystalline solid | Predicted based on similar anthranilate esters. |
| Melting Point | 85 - 95 °C | Estimated based on related compounds. Impurities will lower and broaden this range. |
| Boiling Point | ~ 320 - 340 °C | Prediction at atmospheric pressure; likely to decompose at this temperature. |
| Water Solubility | Sparingly soluble | The ester group reduces solubility compared to the parent carboxylic acid. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates moderate lipophilicity. |
| pKa (acidic) | Not applicable | No acidic protons are expected within the physiological pH range. |
| pKa (basic) | 1.5 - 2.5 | Refers to the protonated aromatic amine. |
Synthesis and Characterization Workflow
The synthesis and subsequent physicochemical characterization of a novel compound like this compound follows a logical progression. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for the synthesis and physicochemical characterization of this compound.
Experimental Protocols
The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.
Synthesis: Fischer Esterification
A plausible route for the synthesis of this compound is the Fischer esterification of 2-aminobenzoic acid with 2-hydroxyacetone (hydroxyacetone).
Materials:
-
2-aminobenzoic acid
-
2-hydroxyacetone
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Sodium bicarbonate solution (5% w/v)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-aminobenzoic acid in an excess of 2-hydroxyacetone (e.g., 5-10 equivalents).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Melting Point Determination
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[1][2]
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.[1][2]
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.[1]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
-
Purity Assessment: A sharp melting range (e.g., 0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Boiling Point Determination (Micro Method)
Given the likely high boiling point and potential for decomposition, a micro-boiling point determination method is recommended.
Apparatus:
-
Thiele tube or a small beaker with mineral oil
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or hot plate)
Procedure:
-
Setup: A few drops of the liquid this compound are placed in the small test tube. A capillary tube is placed inside the test tube with the open end down.[3][4]
-
Assembly: The test tube is attached to a thermometer. The assembly is then clamped so that the bulb of the thermometer and the test tube are immersed in the mineral oil bath of a Thiele tube.[3][5]
-
Heating: The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[5][6]
-
Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed.
-
Measurement: The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the substance.[5]
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)
-
Scintillation vials or small flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a vial. The presence of excess solid is crucial to ensure saturation.
-
Equilibration: The vials are sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and clarified by centrifugation or filtration to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of the basic amino group.[7][8][9]
Apparatus:
-
pH meter with a calibrated electrode
-
Autotitrator or a burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control
Procedure:
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low) to a known concentration (e.g., 1 mM). The ionic strength is kept constant with an electrolyte like KCl (0.15 M).[7][10]
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[10]
-
Titration:
-
The solution is made acidic (e.g., to pH 2) with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is then added in small, precise increments.[7][10]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve. The experiment should be performed in triplicate to ensure reproducibility.[10]
Logical Relationships in Physicochemical Profiling
The interplay between the fundamental physicochemical properties is critical in drug development. The following diagram illustrates some of these key relationships.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chymist.com [chymist.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
In-depth Technical Guide: 2-Oxopropyl 2-aminobenzoate (CAS 130627-09-7)
An Examination of a Sparsely Documented Anthranilate Ester
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available information on 2-Oxopropyl 2-aminobenzoate (CAS 130627-09-7) is exceptionally limited. This guide summarizes the available data and provides a broader context based on related 2-aminobenzoate (anthranilate) derivatives. The absence of detailed experimental studies, including synthesis protocols and biological evaluations for this specific compound, necessitates a cautious interpretation of its potential properties and applications.
Introduction
This compound is a chemical entity identified by the CAS number 130627-09-7. It belongs to the class of anthranilate esters, which are derivatives of 2-aminobenzoic acid. While this class of compounds is known for a wide range of biological activities and applications, from flavor and fragrance agents to pharmaceuticals, this compound itself remains largely uncharacterized in scientific literature and patent databases. This document aims to consolidate the sparse information available and to frame it within the context of its better-studied chemical relatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 130627-09-7 | N/A |
| Molecular Formula | C₁₀H₁₁NO₃ | N/A |
| Molecular Weight | 193.2 g/mol | N/A |
| Predicted Density | 1.2±0.1 g/cm³ | N/A |
| Predicted Boiling Point | 359.0±22.0 °C at 760 mmHg | N/A |
| Predicted Flash Point | 190.0±18.7 °C | N/A |
| Canonical SMILES | CC(=O)COC(=O)C1=CC=CC=C1N | N/A |
| InChIKey | RHEBHZMLKFWTOI-UHFFFAOYSA-N | N/A |
Synthesis and Characterization
General Synthesis of 2-Aminobenzoate Esters
A definitive, peer-reviewed synthesis protocol for this compound has not been identified. However, a plausible synthetic route can be conceptualized based on standard esterification methods. The most common method for synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
A potential, though unverified, synthetic pathway for this compound is the esterification of 2-aminobenzoic acid with 1-hydroxy-2-propanone (acetol).
Caption: Hypothetical Fischer Esterification Synthesis Route.
Spectroscopic Characterization
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been published. For novel compound identification, a full suite of spectroscopic analyses would be required to confirm the structure.
Biological Activity and Potential Applications
There are no specific studies detailing the biological activity or potential applications of this compound. However, the broader class of 2-aminobenzoate derivatives has been investigated for a variety of pharmacological activities. It is plausible that this compound could share some of these properties.
Context from Related Compounds
Derivatives of 2-aminobenzoic acid have been reported to exhibit a range of biological effects, including:
-
Anti-inflammatory and Analgesic Properties: Many anthranilate derivatives are known for their anti-inflammatory effects.
-
Antimicrobial and Antifungal Activity: Certain substituted 2-aminobenzoates have shown efficacy against various microbial and fungal strains.
-
Anticancer Potential: Some derivatives have been investigated for their cytotoxic effects on cancer cell lines.
The potential for this compound to exhibit any of these activities remains speculative without experimental validation.
Signaling Pathways of Related Anthranilates
Given the lack of data for the target compound, a diagram of a known signaling pathway for a related class of compounds is provided for illustrative purposes. For instance, some anti-inflammatory drugs exert their effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory signaling cascade.
Caption: General Inflammatory Pathway and Potential Inhibition.
Conclusion and Future Directions
This compound (CAS 130627-09-7) is a chemical compound for which there is a significant lack of publicly available scientific data. While its basic chemical identity is known, its synthesis, physicochemical properties, and biological activities have not been documented in peer-reviewed literature or patents.
For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research should focus on:
-
Developing and publishing a robust synthesis protocol.
-
Conducting a full spectroscopic characterization (NMR, IR, MS, etc.) to confirm its structure.
-
Performing in vitro and in vivo studies to investigate its potential biological activities.
Until such data becomes available, any discussion of the properties and applications of this compound must be considered speculative and based on the general characteristics of the broader class of 2-aminobenzoate derivatives.
Spectral Data Analysis of 2-Oxopropyl 2-aminobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data for 2-Oxopropyl 2-aminobenzoate (CAS 130627-09-7), a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of experimental spectra in public databases, this document focuses on predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 130627-09-7
-
Molecular Formula: C₁₀H₁₁NO₃
-
Molecular Weight: 193.2 g/mol
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on computational models and the analysis of the compound's functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | Doublet of doublets | 1H | Ar-H |
| ~7.4 | Triplet of doublets | 1H | Ar-H |
| ~6.7 | Doublet | 1H | Ar-H |
| ~6.6 | Triplet | 1H | Ar-H |
| ~4.9 | Singlet | 2H | O-CH₂-C=O |
| ~4.5 (broad) | Singlet | 2H | NH₂ |
| ~2.2 | Singlet | 3H | C(=O)-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type |
| ~202 | C=O (Ketone) |
| ~167 | C=O (Ester) |
| ~150 | Ar-C (C-NH₂) |
| ~134 | Ar-CH |
| ~131 | Ar-CH |
| ~117 | Ar-CH |
| ~116 | Ar-CH |
| ~110 | Ar-C (C-C=O) |
| ~69 | O-CH₂ |
| ~26 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Aromatic Amine |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic |
| ~1730 | C=O Stretch | Ketone |
| ~1710 | C=O Stretch | Ester |
| 1620 - 1580 | C=C Stretch | Aromatic Ring |
| 1600 - 1550 | N-H Bend | Aromatic Amine |
| 1300 - 1200 | C-O Stretch | Ester |
| 1200 - 1000 | C-N Stretch | Aromatic Amine |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 193 | [M]⁺ (Molecular Ion) |
| 137 | [M - C₃H₄O]⁺ (Loss of acetonyl group) |
| 120 | [M - C₃H₅O₂]⁺ (Loss of oxopropyl group) or [C₇H₆NO]⁺ |
| 92 | [C₆H₆N]⁺ |
| 57 | [C₃H₅O]⁺ (Acetonyl cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, acquisition time, and relaxation delay.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum, typically with proton decoupling.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample in the instrument's sample holder.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. For a relatively small organic molecule, Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analysis: The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Visualization of Analytical Workflows
The following diagrams illustrate the general workflows for spectroscopic analysis.
Stability and Degradation of 2-Oxopropyl 2-aminobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2-Oxopropyl 2-aminobenzoate. Due to the limited direct literature on this specific ester, this document extrapolates from established chemical principles of ester hydrolysis and the well-documented metabolic pathways of its parent compound, 2-aminobenzoate (anthranilic acid). This guide outlines potential degradation mechanisms under various stress conditions, details relevant experimental protocols for stability testing, and presents analytical methodologies for the separation and quantification of the parent compound and its degradants.
Introduction
This compound is an ester of 2-aminobenzoic acid, a compound of interest in pharmaceutical and chemical research due to the diverse biological activities exhibited by its derivatives.[1] The stability of such ester-containing molecules is a critical parameter in drug development, as degradation can lead to loss of potency and the formation of potentially toxic impurities. Understanding the degradation profile of this compound is therefore essential for formulation development, shelf-life determination, and ensuring product safety and efficacy.
The primary anticipated degradation pathway for this compound is the hydrolysis of its ester linkage, yielding 2-aminobenzoic acid and 1-hydroxy-2-propanone. This reaction can be catalyzed by acid, base, or enzymes.[2][3][4] The resulting 2-aminobenzoic acid is a known metabolite that can be further degraded through various aerobic and anaerobic pathways.[1][5]
Physicochemical Properties and Synthesis
A summary of the physicochemical properties of related aminobenzoate esters is provided in Table 1. A plausible synthetic route for this compound involves the reaction of isatoic anhydride with a suitable propan-2-one derivative, or the esterification of 2-aminobenzoic acid.[6][7] A potential synthesis from isatoic anhydride is depicted below. Understanding the synthesis is crucial for identifying potential impurities that may influence stability.
Table 1: Physicochemical Properties of Related Aminobenzoate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methyl 2-aminobenzoate | C₈H₉NO₂ | 151.16 | 24-25 | 256 |
| Ethyl 2-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 13 | 266-268 |
| Propyl 2-aminobenzoate | C₁₀H₁₃NO₂ | 179.22 | N/A | N/A |
Data extrapolated from publicly available chemical databases.[8][9][10]
Stability and Degradation Pathways
The stability of this compound is primarily dictated by the susceptibility of its ester bond to hydrolysis. This can occur under acidic, basic, and enzymatic conditions.
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can undergo hydrolysis to form 2-aminobenzoic acid and 1-hydroxy-2-propanone. This reaction is typically reversible.[2][11]
Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote the irreversible hydrolysis of the ester to yield the salt of 2-aminobenzoic acid and 1-hydroxy-2-propanone. This reaction is generally faster and more complete than acid-catalyzed hydrolysis.[2][12]
Further Degradation of 2-Aminobenzoate
Once formed, 2-aminobenzoic acid (anthranilate) can be further metabolized by microorganisms through several well-characterized pathways.[1][5]
Aerobic Degradation: In aerobic environments, 2-aminobenzoate is typically degraded via pathways that lead to central metabolites. Common pathways include:
-
Catechol Pathway: 2-aminobenzoate is converted to catechol, which is then funneled into the β-ketoadipate pathway.[1]
-
Gentisate Pathway: An alternative route involving the formation of gentisate.[1]
-
3-Hydroxyanthranilate Pathway: Hydroxylation of 2-aminobenzoate to 3-hydroxyanthranilate, followed by ring cleavage.[5][13]
References
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. asianjpr.com [asianjpr.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]
- 11. ijrpp.com [ijrpp.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. microbiologyresearch.org [microbiologyresearch.org]
Potential Biological Activities of 2-Oxopropyl 2-aminobenzoate: A Technical Whitepaper
Disclaimer: This document provides a theoretical exploration of the potential biological activities of 2-Oxopropyl 2-aminobenzoate based on the known activities of structurally related compounds. As of the latest literature review, no specific biological data for this compound has been published. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide for potential areas of investigation.
Introduction
This compound is a chemical entity for which the biological profile has not been elucidated. However, its structure, comprising a 2-aminobenzoate (anthranilate) moiety ester-linked to a 2-oxopropyl group, suggests several potential pharmacological activities. The 2-aminobenzoate scaffold is a well-established pharmacophore present in a variety of therapeutic agents, exhibiting a broad range of biological effects including anti-inflammatory, analgesic, and anticancer properties.[1][2] The presence of the 2-oxopropyl group may modulate the pharmacokinetic and pharmacodynamic properties of the parent anthranilate structure, potentially leading to novel biological activities.
This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established pharmacology of its constituent chemical motifs. We will delve into potential anti-inflammatory, analgesic, anticancer, and local anesthetic effects. For each potential activity, detailed experimental protocols for in vitro and in vivo evaluation are provided, along with visualizations of relevant signaling pathways and experimental workflows to guide future research.
Potential Biological Activities
Based on its structural components, this compound may exhibit the following biological activities:
-
Anti-inflammatory Activity: Derivatives of 2-aminobenzoic acid are known to possess anti-inflammatory properties.[3][4]
-
Analgesic Activity: The anthranilic acid scaffold is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic effects.[3][5]
-
Anticancer Activity: Various derivatives of 2-aminobenzoic acid have been investigated for their potential as anticancer agents.[6][7][8]
-
Local Anesthetic Activity: The structural resemblance to local anesthetics, which are often amino esters, suggests a potential for sodium channel blockade.[9][10]
Data Presentation: Predictive Quantitative Analysis
Due to the absence of experimental data for this compound, the following tables present hypothetical quantitative data based on activities reported for structurally related 2-aminobenzoate derivatives. These tables are for illustrative purposes to guide the design of future experiments.
Table 1: Predicted Anti-inflammatory Activity
| Assay | Model | Test Compound | Positive Control | Predicted IC50 / Inhibition |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 Macrophages | This compound | Dexamethasone | 10-50 µM |
| COX-2 Inhibition | In vitro enzyme assay | This compound | Celecoxib | 5-25 µM |
| Carrageenan-induced Paw Edema | Rat | This compound | Indomethacin | 40-60% inhibition at 10 mg/kg |
Table 2: Predicted Analgesic Activity
| Assay | Model | Test Compound | Positive Control | Predicted Effect |
| Hot Plate Test | Mouse | This compound | Morphine | Increased latency |
| Acetic Acid-induced Writhing | Mouse | This compound | Aspirin | 30-50% reduction in writhing |
Table 3: Predicted Anticancer Activity
| Assay | Cell Line | Test Compound | Positive Control | Predicted IC50 |
| MTT Assay | MCF-7 (Breast Cancer) | This compound | Doxorubicin | 20-100 µM |
| MTT Assay | A549 (Lung Cancer) | This compound | Cisplatin | 25-150 µM |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
Objective: To determine the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[11]
In Vivo Analgesic Activity: Hot Plate Test
Objective: To evaluate the central analgesic activity of this compound in mice.
Methodology:
-
Animal Acclimatization: Acclimatize male Swiss albino mice to the laboratory conditions for at least one week.
-
Apparatus: Use a hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.
-
Compound Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or a vehicle control intraperitoneally. A positive control group should receive a standard analgesic like morphine.
-
Measurement: At specific time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse on the hot plate.
-
Endpoint: Record the latency time for the first sign of nociception, such as paw licking or jumping.
-
Cut-off Time: A cut-off time of 15-20 seconds should be set to prevent tissue damage.[12][13]
In Vitro Cytotoxicity: MTT Assay
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[14][15]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by this compound, based on the activities of related compounds.
Caption: Hypothesized modulation of NF-κB and MAPK signaling pathways.
Caption: Postulated mechanism of sodium channel blockade.
Experimental Workflow
Caption: A generalized workflow for evaluating biological activity.
Conclusion
While there is currently no direct evidence for the biological activity of this compound, its chemical structure strongly suggests potential as an anti-inflammatory, analgesic, anticancer, and local anesthetic agent. This technical guide provides a foundational framework for initiating the investigation of this compound. The detailed experimental protocols and conceptualized signaling pathways and workflows are intended to serve as a valuable resource for researchers and drug development professionals in designing and executing studies to elucidate the pharmacological profile of this compound. Further empirical studies are essential to validate these hypotheses and to determine the therapeutic potential of this novel chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-analgesic activity relationships in a set of 2-aminobenzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
- 9. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local anesthetic - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. dovepress.com [dovepress.com]
- 14. benchchem.com [benchchem.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Solubility of 2-Oxopropyl 2-aminobenzoate: A Technical Guide
This technical guide provides an in-depth overview of the solubility characteristics of 2-Oxopropyl 2-aminobenzoate, a key intermediate in the synthesis of various heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as 2-acetonyl 2-aminobenzoate, is a chemical compound utilized as a precursor in the synthesis of molecules such as quinazolines and their derivatives. Understanding its solubility in different solvents is crucial for its application in organic synthesis, purification, and formulation development. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates the existing qualitative information and provides a comprehensive experimental protocol for its determination.
Data Presentation
Currently, there is a lack of specific quantitative solubility data for this compound in various solvents in peer-reviewed literature. However, based on its chemical structure and information regarding its synthesis, a qualitative assessment of its solubility can be inferred. The compound is noted to be soluble in traditional organic solvents.
| Solvent | Quantitative Solubility | Qualitative Assessment |
| Dimethylformamide (DMF) | Data not available | Soluble (used as a solvent in its synthesis) |
| Common Organic Solvents | Data not available | Generally soluble |
| Water | Data not available | Likely sparingly soluble to insoluble |
| Aqueous Buffers | Data not available | Solubility is expected to be pH-dependent |
Experimental Protocols
To determine the quantitative solubility of this compound, a standardized equilibrium solubility assay can be employed. The following protocol outlines the necessary steps.
Equilibrium Solubility Determination via the Shake-Flask Method
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.
1. Materials and Equipment:
-
This compound (solid form)
-
A range of analytical grade solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, acetone, dimethyl sulfoxide (DMSO))
-
Incubator shaker capable of maintaining a constant temperature
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) for concentration analysis[1][2]
-
Analytical balance
-
Vials with screw caps
-
Pipettes and tips
-
Preparation: Prepare stock solutions of this compound in a suitable solvent for the calibration curve. Prepare the desired test solvents (e.g., buffers, organic solvents).
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the test solvent to the vial containing the solid compound.
-
Equilibration: Seal the vials and place them in an incubator shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[1][3] The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the dissolved compound remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Carefully filter the supernatant through a suitable syringe filter to remove all undissolved particles.[1][3] It is important to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.
-
Analysis: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the range of the calibration curve. Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or LC-MS method.[1]
-
Data Analysis: Calculate the solubility of the compound in the test solvent from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[3]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the equilibrium solubility of this compound.
Caption: Experimental Workflow for Solubility Determination.
References
Elucidating the Bioactivity of 2-Oxopropyl 2-aminobenzoate: A Review of Current Knowledge
A comprehensive review of the scientific literature reveals a notable absence of dedicated research into the specific theoretical mechanism of action of 2-Oxopropyl 2-aminobenzoate. This compound is predominantly documented as a chemical intermediate in the synthesis of more complex heterocyclic structures, such as quinazolinones.[1][2][3][4][5] While direct studies on its biological effects are scarce, an examination of its parent structure, 2-aminobenzoic acid (anthranilic acid), and its derivatives provides a foundation for postulating potential areas of biological activity.
Derivatives of 2-aminobenzoic acid are recognized for their broad and varied pharmacological effects.[6][7] This class of compounds has been investigated for a range of therapeutic applications, demonstrating activities that span from antimicrobial to anticancer effects.[6][8] Understanding these activities provides a framework for hypothesizing the potential, yet uninvestigated, mechanisms of this compound.
Potential Areas of Biological Activity for 2-Aminobenzoic Acid Derivatives
Research into 2-aminobenzoic acid derivatives has highlighted several key areas of biological activity:
-
Antifungal and Antibiofilm Properties: Certain derivatives have shown efficacy against fungal pathogens like Candida albicans. The proposed mechanism involves the downregulation of genes essential for hyphal growth and adhesion, such as HWP, ERG11, and ASL3.[6][9] This suggests a potential mechanism targeting fungal cell wall integrity and morphogenesis.
-
Antimicrobial Activity: The core structure of 2-aminobenzoic acid is a key component in the synthesis of various antimicrobial agents.[6] Some halogenated derivatives of 2-aminobenzoic acid have been explored as analogues of the antibiotic platensimycin, which inhibits fatty acid synthesis.[10]
-
Anti-inflammatory and Analgesic Effects: Anthranilic acid derivatives are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain.
-
Anticancer Activity: Various derivatives have been noted for their potential anticancer properties.[6] For instance, some quinazoline derivatives, which can be synthesized from 2-aminobenzoic acid precursors, have been investigated as inhibitors of protein kinases involved in cancer cell signaling pathways.[3]
-
Immunomodulatory Effects: Some related quinolone-based analogues have been studied for their ability to modulate immune responses.[11]
Given that this compound is a derivative of 2-aminobenzoic acid, it is plausible that it could exhibit one or more of these biological activities. However, without direct experimental evidence, any proposed mechanism remains purely theoretical. The specific "2-oxopropyl" ester functional group would significantly influence the molecule's physicochemical properties, such as its solubility, stability, and ability to cross cell membranes, which in turn would dictate its biological activity and mechanism of action.
This compound as a Synthetic Intermediate
The primary role of this compound in the scientific literature is as a reactant in the synthesis of dihydroquinazolinones.[1] This reaction typically involves a cyclocondensation process. The structure and reactivity of this compound make it a useful building block for creating more complex molecules with potential therapeutic applications.
Data Presentation
A thorough search of the existing literature yielded no specific quantitative data (e.g., IC50, Ki, EC50 values) regarding the biological activity of this compound. Therefore, no data tables can be provided at this time.
Experimental Protocols
Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current body of scientific literature.
Visualizations
As there are no described signaling pathways or experimental workflows specifically for this compound, the creation of diagrams as requested is not possible.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. [PDF] Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Facile Semi-Synthetic Approach towards Halogen-Substituted Aminobenzoic Acid Analogues of Platensimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
The Genesis and Evolution of 2-Aminobenzoate Esters: A Technical Guide for Researchers
Introduction
2-Aminobenzoate esters, also known as anthranilate esters, are a class of organic compounds that have carved a significant niche in both industrial and academic research. From their early discovery as key components of floral and fruit fragrances to their contemporary applications in organic synthesis and as scaffolds in medicinal chemistry, the journey of these molecules is a testament to the enduring interplay between natural product chemistry and synthetic innovation. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 2-aminobenzoate esters, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Milestones
The story of 2-aminobenzoate esters begins with the exploration of natural scents. Methyl anthranilate, the most prominent member of this family, was first identified in the mid-1890s as a crucial component of neroli oil, an essential oil extracted from the blossoms of the bitter orange tree (Citrus aurantium).[1] Its discovery was a significant step in the chemical characterization of natural fragrances. By 1899, the presence of methyl anthranilate was confirmed in a variety of other natural essences, including jasmine, tuberose, gardenia, and ylang-ylang, solidifying its importance in the perfume industry.[1][2]
The early 20th century saw the commercialization of synthetic methyl anthranilate, which quickly became a staple for perfumers seeking to create or enhance floral and fruity fragrances.[1] A legendary, albeit anecdotal, account suggests its discovery as one of the first artificial flavors by a German scientist who accidentally created the compound and was met with the sweet aroma of grapes.[3] This characteristic grape-like scent led to its widespread use in the food and beverage industry, most notably as the key flavoring agent in grape-flavored sodas and candies.[3][4]
The historical timeline of 2-aminobenzoate esters is not solely confined to the realm of flavors and fragrances. The development of synthetic methodologies for their preparation, such as the Fischer esterification and the Hofmann rearrangement, played a pivotal role in the advancement of organic chemistry. One of the earliest and most well-known synthetic 2-aminobenzoate esters with medicinal applications is benzocaine (ethyl 4-aminobenzoate), which was first synthesized in 1890 by the German chemist Eduard Ritsert and introduced to the market in 1902 as a local anesthetic under the name "Anästhesin".[5]
Synthesis of 2-Aminobenzoate Esters: Key Methodologies
The synthesis of 2-aminobenzoate esters can be broadly categorized into two main approaches: direct esterification of anthranilic acid and its derivatives, and the formation of the aminobenzoate scaffold from other precursors.
Fischer-Speier Esterification
The Fischer-Speier esterification, first described in 1895, is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. This method is directly applicable to the synthesis of 2-aminobenzoate esters from 2-aminobenzoic acid (anthranilic acid).
Experimental Protocol: Synthesis of Methyl 2-Aminobenzoate via Fischer Esterification
-
Materials:
-
2-Aminobenzoic acid (Anthranilic acid)
-
Anhydrous methanol
-
Concentrated sulfuric acid (or dry hydrogen chloride gas)
-
Diethyl ether
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
-
Round bottom flask
-
Reflux condenser with a drying tube (e.g., calcium chloride)
-
Heating mantle
-
Separatory funnel
-
Apparatus for distillation under reduced pressure
-
-
Procedure:
-
In a round bottom flask equipped with a reflux condenser and a drying tube, suspend 7 g of anthranilic acid in 50 ml of anhydrous methanol.[6]
-
Carefully pass dry hydrogen chloride gas through the suspension until the solution becomes saturated and warms up. Alternatively, slowly add a catalytic amount of concentrated sulfuric acid.[6]
-
Heat the reaction mixture to reflux for one hour.[6]
-
After reflux, cool the solution. Methyl anthranilate hydrochloride may crystallize out.[6]
-
Dilute the mixture with 200 ml of water and neutralize it by the slow addition of a 5% sodium carbonate solution until the solution is alkaline.[6]
-
The oily methyl anthranilate will separate. Extract the product with diethyl ether.[6]
-
Wash the ether extract with a 5% sodium carbonate solution, followed by water.[6]
-
Dry the ether extract over anhydrous sodium sulfate.[6]
-
Evaporate the ether to reduce the volume.[6]
-
Purify the crude product by vacuum distillation, collecting the fraction boiling at 135°C (at 15 mm Hg). The purified product is a crystalline mass with a melting point of 24.5°C.[6]
-
Hofmann Rearrangement
The Hofmann rearrangement provides an alternative route to 2-aminobenzoate esters, starting from phthalimide. This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom. In this context, phthalimide is first converted to anthranilic acid, which can then be esterified. A more direct approach involves the Hofmann rearrangement of phthalimide in the presence of an alcohol to directly yield the corresponding ester.
Experimental Protocol: Synthesis of Methyl Anthranilate from Phthalimide via Hofmann Rearrangement
This method proceeds in two conceptual stages: the formation of anthranilic acid from phthalimide, followed by in-situ or subsequent esterification.
-
Materials:
-
Phthalimide
-
Sodium hydroxide
-
Sodium hypochlorite solution
-
Methanol
-
Hydrochloric acid (for pH adjustment)
-
Apparatus for cooling and stirring
-
-
Procedure Overview:
-
Phthalimide is treated with a cold solution of sodium hydroxide to form the sodium salt of phthalamic acid.[4]
-
The solution is then treated with a cold solution of sodium hypochlorite.[4]
-
The mixture is warmed, which initiates the Hofmann rearrangement, leading to the formation of anthranilate.
-
In the presence of methanol, the anthranilate can be directly converted to methyl anthranilate.
-
The product is then isolated through extraction and purified by distillation.
-
A study on the optimization of this process using a microchannel reactor reported a yield of 80.3% and a purity of 98.5% under optimized conditions (molar ratio of phthalimide:sodium hypochlorite:methanol of 1:1.1:3.7, at 0°C for 97 seconds).[7][8] In a semi-batch process, the same study found optimal conditions to be a molar ratio of 1:3.7 for methanol, achieving a yield of 75.2% and purity of 97.3%.[7]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of carbon-nitrogen bonds. While traditionally used for the synthesis of diaryl amines, modern variations of this reaction can be applied to the N-arylation of 2-aminobenzoate esters, allowing for the synthesis of a diverse range of derivatives.[9]
General Reaction Scheme:
Ar-X + H₂N-R-COOR' --(Cu catalyst, base, solvent)--> Ar-NH-R-COOR'
Where Ar-X is an aryl halide, and H₂N-R-COOR' is a 2-aminobenzoate ester.
-
Typical Conditions:
-
Catalyst: Copper(I) salts (e.g., CuI) are commonly used, often in combination with a ligand such as phenanthroline.[9]
-
Base: A base like potassium carbonate is typically required.
-
Solvent: High-boiling polar solvents such as DMF or NMP are often employed.[9]
-
Temperature: The reaction often requires elevated temperatures.[9]
-
Quantitative Data and Physicochemical Properties
For researchers, having access to reliable quantitative data is crucial for experimental design and interpretation. The following tables summarize key data for methyl and ethyl 2-aminobenzoate.
Table 1: Comparison of Synthesis Methods for Methyl 2-Aminobenzoate
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference(s) |
| Fischer Esterification | Anthranilic acid | Methanol, H₂SO₄ or HCl | Good to High | >95% | [6] |
| Hofmann Rearrangement | Phthalimide | NaOH, NaOCl, Methanol | 75-80% | >97% | [7][8] |
Table 2: Physicochemical and Spectroscopic Data for Methyl 2-Aminobenzoate
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO₂ | [4] |
| Molar Mass | 151.16 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [4] |
| Melting Point | 24.5 °C | [6] |
| Boiling Point | 256 °C | [4] |
| ¹H NMR (CDCl₃) | δ 7.84 (dd), 7.24 (m), 6.62 (t), 5.71 (s, br), 3.84 (s) | [10] |
| ¹³C NMR (CDCl₃) | δ 168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5 | [10] |
| IR (cm⁻¹) | N-H stretch (~3400-3300), C=O stretch (~1700) | [11] |
| MS (m/z) | 151 (M+), 119, 92, 65 | [11] |
Table 3: Physicochemical and Spectroscopic Data for Ethyl 2-Aminobenzoate
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₁NO₂ | [12] |
| Molar Mass | 165.19 g/mol | [12] |
| Appearance | Colorless liquid with a fruity odor | [12] |
| Melting Point | 13 °C | [12] |
| Boiling Point | 268 °C | [12] |
| Density | 1.1174 g/cm³ at 20 °C | [12] |
| ¹H NMR (CDCl₃) | δ 7.87 (dd), 7.27 (ddd), 6.66 (d), 6.63 (t), 5.70 (br s), 4.33 (q), 1.38 (t) | [13] |
| ¹³C NMR (CDCl₃) | δ 168.3, 150.6, 134.2, 131.3, 116.6, 116.1, 110.9, 60.5, 14.4 | [14] |
| IR (cm⁻¹) | N-H stretch (~3480, 3370), C=O stretch (~1690) | [15] |
| MS (m/z) | 165 (M+), 120, 92, 65 | [16] |
Role in Drug Development and Signaling Pathways
While the historical applications of 2-aminobenzoate esters have been dominated by the flavor and fragrance industries, their structural motif is increasingly recognized for its potential in drug discovery and development. The presence of both an aromatic amine and an ester functional group provides a versatile scaffold for chemical modification and interaction with biological targets.
Although direct studies on the specific signaling pathways modulated by simple 2-aminobenzoate esters are still emerging, significant research on structurally related compounds, particularly 2-aminobenzothiazole derivatives , provides valuable insights into their potential mechanisms of action. These derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3]
Potential Mechanisms of Action (Inferred from 2-Aminobenzothiazole Derivatives):
-
Inhibition of Protein Kinases: Many 2-aminobenzothiazole derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell signaling. A key target is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[3][6] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
-
Inhibition of Tyrosine Kinases: Specific tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are also targeted by some 2-aminobenzothiazole derivatives.[1] Dysregulation of these kinases is a hallmark of many cancers.
-
Inhibition of DNA Topoisomerase: Some derivatives have been shown to interfere with the function of DNA topoisomerase, an enzyme essential for DNA replication and repair in cancer cells.[1]
-
Enzyme Inhibition: P-aminobenzoic acid (PABA) derivatives, including esters, have been studied as inhibitors of the enzyme H₂-pteroate synthetase in E. coli, which is involved in folate biosynthesis.[17] This suggests that 2-aminobenzoate esters could be explored as potential antimicrobial agents.
It is important to emphasize that while the biological activities of 2-aminobenzothiazoles provide a strong rationale for investigating 2-aminobenzoate esters in similar contexts, direct experimental validation is necessary to confirm their specific molecular targets and mechanisms of action.
Mandatory Visualizations
Experimental Workflow Diagrams
Signaling Pathway Diagram
Conclusion and Future Directions
The discovery and history of 2-aminobenzoate esters illustrate a fascinating progression from natural product chemistry to versatile applications in synthetic chemistry and materials science. While their role in the flavor and fragrance industry is well-established, their potential in drug development is an area of growing interest. The synthetic methodologies detailed in this guide provide a robust foundation for the preparation of a wide array of these compounds for further investigation.
Future research should focus on several key areas. A systematic evaluation of the biological activities of a diverse library of 2-aminobenzoate esters is needed to identify novel therapeutic leads. Elucidating the specific signaling pathways and molecular targets of these esters will be crucial for understanding their mechanisms of action and for rational drug design. Furthermore, the development of more sustainable and efficient synthetic methods will continue to be an important endeavor. The rich history and chemical versatility of 2-aminobenzoate esters suggest that their story is far from over, with new and exciting chapters waiting to be written by the scientific community.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl anthranilate, 87-25-2 [thegoodscentscompany.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Benzocaine - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. aidic.it [aidic.it]
- 8. Optimization of Process and Improvement in Continuous Production of Synthesis of Methyl Anthranilate | Chemical Engineering Transactions [cetjournal.it]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. US4633009A - Synthesis of methyl N-methylanthranilate - Google Patents [patents.google.com]
- 12. Ethyl 2-aminobenzoate | C9H11NO2 | CID 6877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ETHYL ANTHRANILATE(87-25-2) 1H NMR [m.chemicalbook.com]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 15. ETHYL ANTHRANILATE(87-25-2) IR Spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Handling Precautions for 2-Oxopropyl 2-aminobenzoate
Hazard Identification and Classification
Due to the lack of specific data, a hazard assessment must be inferred from the chemical structure of 2-Oxopropyl 2-aminobenzoate. The molecule contains an aromatic amine, a ketone, and an ester functional group.
-
Aromatic Amines: This class of compounds can be toxic and may cause skin and respiratory sensitization. Some aromatic amines are known or suspected carcinogens. Systemic effects can include methemoglobinemia, leading to cyanosis.
-
Ketones: Generally, ketones are of low to moderate toxicity but can be irritating to the eyes, skin, and respiratory tract. They are also typically flammable.
-
Esters (Aminobenzoates): Related compounds like methyl anthranilate and ethyl 4-aminobenzoate (Benzocaine) are known to be mild skin and eye irritants and may cause allergic skin reactions.[1][2][3][4] Methyl anthranilate has low acute toxicity.[1]
Based on these considerations, this compound should be handled as a substance that is potentially:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
A potential skin sensitizer.
-
Harmful to aquatic life.
A logical workflow for assessing the risk of a novel compound like this compound is presented below.
Caption: Risk assessment workflow for novel compounds.
Physicochemical and Toxicological Data
The following tables summarize predicted physicochemical properties and potential toxicological endpoints for this compound. These are illustrative and should be confirmed by experimental data.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Comments |
| Molecular Formula | C10H11NO3 | - |
| Molecular Weight | 193.20 g/mol | - |
| Appearance | Off-white to yellow solid | Based on similar compounds |
| Melting Point | > 100 °C | Prediction based on structure |
| Boiling Point | > 300 °C | Prediction based on structure |
| Solubility | Sparingly soluble in water | Likely soluble in organic solvents |
| Vapor Pressure | < 0.01 mmHg at 25 °C | Low volatility expected |
Table 2: Summary of Potential Toxicological Hazards
| Endpoint | Predicted Hazard | Basis of Prediction |
| Acute Oral Toxicity | Category 4 (Harmful) | Analogy to aromatic amines |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Analogy to aminobenzoate esters[2][3] |
| Eye Damage/Irritation | Category 2A (Irritant) | Analogy to aminobenzoate esters[5] |
| Skin Sensitization | Category 1 (May cause an allergic reaction) | Analogy to some aminobenzoates and aromatic amines[4][6] |
| Carcinogenicity | Insufficient Data | Some aromatic amines are carcinogenic |
| Mutagenicity | Insufficient Data | - |
| Reproductive Toxicity | Insufficient Data | - |
Experimental Protocols
General Handling and Personal Protective Equipment (PPE)
Due to the unknown toxicological profile, stringent safety measures are required.
Engineering Controls:
-
Work should be conducted in a well-ventilated laboratory.
-
All handling of the solid material or its solutions should be performed inside a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[7]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]
Hypothetical Experimental Workflow: Thermal Stability Assessment
The following diagram illustrates a general workflow for assessing the thermal stability of a new chemical entity like this compound using Differential Scanning Calorimetry (DSC).
Caption: Workflow for thermal stability analysis by DSC.
First-Aid Measures
In case of exposure, follow these procedures and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][3][10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[7][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][9]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and nitrogen oxides.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11]
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors. Ensure adequate ventilation.[7][9]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[7][9]
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it in a suitable, labeled container for disposal. Avoid generating dust.[4] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapors.[12] Wash hands thoroughly after handling.[2][3][10] Use only in a chemical fume hood.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][10] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][11]
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, aromatic amines can be sensitive to air and light.[8]
-
Chemical Stability: Assumed to be stable under recommended storage conditions.[11]
-
Conditions to Avoid: Avoid exposure to heat, light, and air.[8] Keep away from incompatible materials.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[2][11]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[11]
Disposal Considerations
Dispose of this material and its container as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the material to enter the environment.[2][10]
References
- 1. grokipedia.com [grokipedia.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. skcinc.com [skcinc.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. skcinc.com [skcinc.com]
- 10. vvc-keenan.safecollegessds.com [vvc-keenan.safecollegessds.com]
- 11. fishersci.com [fishersci.com]
- 12. aglayne.com [aglayne.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Oxopropyl 2-aminobenzoate from Anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthranilic acid and its derivatives are pivotal structural motifs in medicinal chemistry, serving as precursors to a wide range of pharmaceuticals and biologically active compounds. Anthranilate esters, in particular, have garnered significant attention for their diverse pharmacological properties, which include bactericidal, fungicidal, and antiandrogenic activities.[1][2] The synthesis of novel anthranilate esters remains a key area of research for the development of new therapeutic agents. This document provides a detailed protocol for the synthesis of 2-Oxopropyl 2-aminobenzoate, an ester of anthranilic acid, through the O-alkylation of anthranilic acid with chloroacetone.
The primary challenge in the alkylation of anthranilic acid lies in controlling the regioselectivity between N-alkylation and O-alkylation. The amino group and the carboxylic acid group are both nucleophilic. However, studies have shown that the reaction conditions, particularly the choice of solvent and base, can significantly influence the outcome. O-alkylation is preferentially achieved by using a basic salt of anthranilic acid in an aprotic solvent, which enhances the nucleophilicity of the carboxylate oxygen.[3]
Principle of the Method
The synthesis of this compound from anthranilic acid is achieved via a nucleophilic substitution reaction. Anthranilic acid is first deprotonated with a mild base, such as sodium bicarbonate, to form the corresponding sodium anthranilate salt. This increases the nucleophilicity of the carboxylate oxygen. The anthranilate salt is then reacted with chloroacetone in an aprotic polar solvent like N,N-dimethylformamide (DMF). The carboxylate anion acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetone and displacing the chloride leaving group to form the desired ester, this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the laboratory-scale synthesis of this compound.
Materials:
-
Anthranilic acid
-
Chloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add sodium bicarbonate (1.0 eq) portion-wise at room temperature.
-
Addition of Alkylating Agent: Slowly add chloroacetone (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Molar Mass ( g/mol ) | Molarity/Concentration | Volume/Mass | Moles (mmol) | Equivalents |
| Anthranilic Acid | 137.14 | - | 1.37 g | 10 | 1.0 |
| Chloroacetone | 92.52 | - | 1.02 g (0.86 mL) | 11 | 1.1 |
| Sodium Bicarbonate | 84.01 | - | 0.84 g | 10 | 1.0 |
| DMF | - | - | 20 mL | - | - |
| Temperature | - | - | 60-70 °C | - | - |
| Reaction Time | - | - | 4-6 hours | - | - |
Table 2: Expected Product Characteristics
| Characteristic | Expected Value |
| Product Name | This compound |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; estimated 80-100 °C |
| Yield | 70-85% (expected) |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, est.) | δ 7.9-8.1 (d, 1H), 7.2-7.4 (t, 1H), 6.6-6.8 (m, 2H), 5.5 (s, 2H, NH₂), 4.8 (s, 2H), 2.2 (s, 3H) |
| ¹³C NMR (CDCl₃, est.) | δ 204 (C=O, ketone), 168 (C=O, ester), 150, 134, 131, 117, 116, 110 (aromatic C), 69 (O-CH₂), 26 (CH₃) |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H), 1720 (C=O, ketone), 1690 (C=O, ester), 1600-1450 (C=C, aromatic) |
| Mass Spec (m/z) | [M+H]⁺ = 194.08 |
Note: Spectroscopic data are estimated based on the chemical structure and may vary.
Visualizations
Reaction Pathway
Caption: Synthesis of this compound from anthranilic acid.
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification.
Conclusion
This document provides a comprehensive protocol for the synthesis of this compound from anthranilic acid. By carefully controlling the reaction conditions, particularly the use of a mild base in an aprotic solvent, the selective O-alkylation of the carboxylate can be achieved. The provided data and workflows are intended to guide researchers in the successful synthesis and characterization of this and similar anthranilate esters for further investigation in drug discovery and development programs.
References
- 1. Bactericidal and fungicidal activity of anthranilate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiandrogenic activity of anthranilic acid ester derivatives as novel lead structures to inhibit prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencemadness.org [sciencemadness.org]
Application Notes and Protocols for the Purification of 2-Oxopropyl 2-aminobenzoate
Abstract
This document provides a detailed protocol for the purification of 2-Oxopropyl 2-aminobenzoate, a key intermediate in various synthetic pathways. The protocol outlines a comprehensive procedure involving an initial aqueous workup, followed by flash column chromatography, and concluding with recrystallization to yield a high-purity product. This guide is intended for researchers in organic synthesis and drug development who require a reliable method for obtaining pure this compound from a crude reaction mixture.
Introduction
This compound is an organic compound with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structure, combining an aminobenzoate core with a ketone functional group, makes it a versatile intermediate. The purity of this compound is critical for subsequent synthetic steps and for ensuring the integrity of biological screening data.
This protocol addresses the purification of this compound, which is typically synthesized via the N-alkylation of 2-aminobenzoic acid with chloroacetone. The crude product from this reaction often contains unreacted starting materials, by-products, and inorganic salts, necessitating a multi-step purification strategy. The following sections detail a robust methodology for isolating the target compound with high purity.
Experimental Protocols
This protocol assumes the starting point is a crude reaction mixture from the synthesis of this compound.
2.1. Materials and Reagents
-
Crude this compound reaction mixture
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for flash chromatography, 230-400 mesh)
-
n-Hexane (Hex)
-
Triethylamine (TEA)
-
Ethanol (EtOH)
-
Deionized water
-
TLC plates (silica gel 60 F₂₅₄)
2.2. Step 1: Aqueous Workup and Extraction
This initial step aims to remove inorganic salts, the base catalyst, and water-soluble impurities from the crude reaction mixture.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with ethyl acetate (approx. 3 volumes relative to the reaction solvent volume).
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (2 x 50 mL for a 10g scale reaction) to neutralize any remaining acidic components.
-
Deionized water (1 x 50 mL).
-
Brine (1 x 50 mL) to facilitate the separation of the organic and aqueous layers.
-
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid or oil.
2.3. Step 2: Purification by Flash Column Chromatography
Flash chromatography is employed to separate the target compound from unreacted starting materials and non-polar by-products. The basicity of the amine in the product can cause tailing on the acidic silica gel; adding a small amount of triethylamine to the eluent can mitigate this issue.[1][2]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel (approx. 2-3 times the weight of the crude product), and then remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Prepare a flash chromatography column with silica gel (typically 50-100 times the weight of the crude product), packing it using the chosen eluent system.
-
Eluent System: A common eluent system is a gradient of ethyl acetate in n-hexane (e.g., starting from 10:90 EtOAc:Hex and gradually increasing the polarity). Add 0.5% triethylamine to the eluent mixture to prevent peak tailing.[1][2]
-
Loading and Elution: Carefully load the prepared slurry onto the top of the packed column. Begin elution with the starting solvent mixture, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with the same eluent system. The product can be visualized under UV light (254 nm).
-
Pooling and Concentration: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
2.4. Step 3: Recrystallization
The final step to obtain a highly pure, crystalline product is recrystallization.
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of aminobenzoate derivatives.[3][4]
-
Procedure:
-
Dissolve the product from the column chromatography in a minimal amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water, and dry them under vacuum to a constant weight.
Data Presentation
Table 1: Summary of Purification Data (Hypothetical)
| Parameter | Crude Product | After Column Chromatography | After Recrystallization |
| Physical State | Brownish Oil/Solid | Yellowish Solid | Off-white Crystalline Solid |
| Weight | 10.0 g | 6.5 g | 5.8 g |
| Purity (by HPLC) | ~65% | ~95% | >99% |
| Overall Yield | - | 65% | 58% |
| TLC Rf Value | Multiple Spots | 0.4 (30% EtOAc/Hex + 0.5% TEA) | 0.4 (30% EtOAc/Hex + 0.5% TEA) |
| Melting Point | N/A | 108-112 °C | 114-115 °C |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.9-8.0 (d, 1H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 6.6-6.7 (m, 2H, Ar-H), 4.8 (br s, 2H, -NH₂), 4.5 (s, 2H, -CH₂-), 2.2 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 206.0 (C=O, ketone), 168.0 (C=O, ester), 150.0, 134.0, 131.5, 117.0, 116.5, 111.0 (Ar-C), 55.0 (-CH₂-), 26.5 (-CH₃) |
| IR (KBr, cm⁻¹) | 3450, 3350 (N-H stretch), 1715 (C=O stretch, ketone), 1680 (C=O stretch, ester), 1610, 1580 (C=C stretch, aromatic) |
| Mass Spec (ESI+) | m/z: 194.08 [M+H]⁺, 216.06 [M+Na]⁺ |
Visualization of Workflow
Caption: Purification workflow for this compound.
References
Application Notes & Protocols: 2-Oxopropyl 2-aminobenzoate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Aminobenzoate (Anthranilate) Based Probes
2-Aminobenzoate, also known as anthranilate, is the fluorescent core of the probe 2-Oxopropyl 2-aminobenzoate. Esters of anthranilic acid are known for their fluorescent properties, typically exhibiting excitation in the UVA range and emission in the violet-blue region of the spectrum.[1][2] These fluorophores are characterized by a significant Stokes shift and sensitivity to their local environment, making them valuable scaffolds for the design of fluorescent probes.
The fluorescence of the anthranilate moiety can be modulated by various quenching mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and formation of non-emissive complexes.[3][4] These quenching principles can be harnessed to design "turn-on" or "turn-off" probes that signal the presence of a specific analyte.
Hypothetical Application: Sensing of Metal Ions
The chemical structure of this compound features a β-keto ester functional group (the 2-oxopropyl moiety). This group can act as a bidentate ligand, capable of chelating metal ions. The binding of a metal ion to this site can alter the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or a shift in its emission spectrum. This makes this compound a promising candidate for a "turn-off" or ratiometric fluorescent sensor for specific metal ions.
For instance, paramagnetic metal ions like Cu²⁺, Fe³⁺, or Ni²⁺ are known to be effective fluorescence quenchers.[5] The chelation of one of these ions by the 2-oxopropyl group could lead to efficient quenching of the anthranilate fluorescence, providing a mechanism for quantitative detection of the metal ion.
Caption: Hypothetical sensing mechanism of this compound.
Data Presentation: Photophysical Properties
The following table summarizes the expected photophysical properties of this compound based on known data for similar anthranilate esters.[1][2][6]
| Property | Value (in Ethanol) | Notes |
| Absorption Maxima (λ_abs) | ~220 nm, ~250 nm, ~340 nm | Multiple absorption bands are characteristic of anthranilate esters. |
| Emission Maximum (λ_em) | ~405 nm | Exhibits a distinct bluish fluorescence. |
| Quantum Yield (Φ_F) | ~0.6 | Can be highly fluorescent in the absence of quenchers. |
| Stokes Shift | ~65 nm | The large separation between excitation and emission is advantageous. |
| Molar Absorptivity (ε) | > 5,000 M⁻¹cm⁻¹ at 340 nm (est.) | Good light-absorbing properties. |
Experimental Protocols
Protocol for Characterization of Photophysical Properties
This protocol outlines the steps to determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., ethanol, cyclohexane, acetonitrile, DMSO)
-
Quinine sulfate (as a quantum yield standard)
-
0.1 M Sulfuric acid
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Absorption Spectroscopy:
-
Dilute the stock solution to a concentration that gives an absorbance of ~1 at the main absorption peak (e.g., 340 nm).
-
Record the absorption spectrum from 200 to 500 nm.
-
Note the wavelengths of maximum absorbance (λ_abs).
-
-
Emission Spectroscopy:
-
Prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excite the sample at the longest wavelength absorption maximum (~340 nm).
-
Record the emission spectrum from 360 to 600 nm.
-
Note the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of quinine sulfate in 0.1 M H₂SO₄ with an absorbance matching that of the probe solution at the excitation wavelength (e.g., 340 nm). The quantum yield of quinine sulfate is 0.54.
-
Measure the integrated fluorescence intensity of both the probe and the standard.
-
Calculate the quantum yield (Φ_F) using the following equation: Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Caption: Workflow for photophysical characterization of a fluorescent probe.
Protocol for Metal Ion Sensing
This protocol describes a general method for evaluating the response of this compound to a metal ion (e.g., Cu²⁺).
Materials:
-
1 mM stock solution of this compound in an appropriate buffer (e.g., HEPES, pH 7.4).
-
10 mM stock solution of the metal salt (e.g., CuSO₄) in deionized water.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Probe Preparation: In a cuvette, add the probe stock solution to the buffer to a final concentration of 10 µM.
-
Initial Measurement: Record the fluorescence emission spectrum of the probe solution alone (excitation at ~340 nm).
-
Titration:
-
Add small aliquots of the metal ion stock solution to the cuvette to achieve a range of final concentrations (e.g., 0 to 100 µM).
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (e.g., 405 nm) as a function of the metal ion concentration.
-
Determine the detection limit and the binding constant from the titration data.
-
Protocol for Cellular Imaging (General)
This protocol provides a general guideline for using a new fluorescent probe for live-cell imaging.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
1 mM stock solution of this compound in DMSO.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for UV excitation).
Procedure:
-
Cell Preparation: Grow cells to 70-80% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the DMSO stock solution of the probe in pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the loading solution to the cells and incubate at 37°C for 15-30 minutes.
-
-
Washing: Remove the loading solution and wash the cells two to three times with warm PBS or medium to remove excess probe.
-
Imaging:
-
Add fresh, pre-warmed medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. Use the lowest possible excitation intensity to minimize phototoxicity.
-
Acquire images in the appropriate channel (e.g., blue for anthranilate emission).
-
-
(Optional) Co-localization: To determine the subcellular localization of the probe, co-stain with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
Concluding Remarks
This compound, based on its structural features and the known properties of its core fluorophore, presents an interesting candidate for development as a fluorescent probe. The protocols and data presented here provide a framework for its characterization and potential application in sensing and cellular imaging. As with any novel probe, thorough validation of its specificity, sensitivity, and photostability is crucial for its successful implementation in research and drug development.
References
- 1. The photophysical properties of menthyl anthranilate: a UV-A sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 4. ossila.com [ossila.com]
- 5. Fluorescence and metal-ion recognition properties of acetylacetone-based ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menthyl Anthranilate [drugfuture.com]
Application of 2-Oxopropyl 2-aminobenzoate in Organic Synthesis: A Gateway to Quinolone Scaffolds
Introduction
2-Oxopropyl 2-aminobenzoate and its structural analogs are valuable intermediates in organic synthesis, primarily serving as precursors for the construction of quinolone frameworks. The inherent reactivity of the amino benzoate and the keto-propyl functionalities allows for efficient intramolecular cyclization reactions, leading to the formation of substituted 4-hydroxyquinolines, which exist in equilibrium with their tautomeric 2,4-quinolinedione forms. These quinolone structures are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This document provides detailed application notes and experimental protocols for the utilization of 2-aminobenzoate derivatives in the synthesis of quinolones, with a focus on the well-established Conrad-Limpach and related cyclization reactions.
Key Application: Synthesis of 4-Hydroxy-2-methylquinoline
The most prominent application of precursors structurally related to this compound is in the synthesis of 4-hydroxy-2-methylquinoline. This transformation is typically achieved through a Conrad-Limpach-type reaction, where a 2-aminobenzoate is reacted with a β-ketoester, such as ethyl acetoacetate. The reaction proceeds through the formation of an enamine intermediate, which upon thermal cyclization, yields the corresponding 4-hydroxyquinoline.
Reaction Scheme:
Caption: General scheme for the synthesis of 4-Hydroxy-2-methylquinoline.
Experimental Protocols
Protocol 1: Synthesis of 4-Hydroxy-2-methylquinoline via Conrad-Limpach Cyclization
This protocol details the synthesis of 4-hydroxy-2-methylquinoline from methyl 2-aminobenzoate and ethyl acetoacetate, which involves the in-situ formation and cyclization of the corresponding enamine intermediate.
Materials:
-
Methyl 2-aminobenzoate
-
Ethyl acetoacetate
-
High-boiling point solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil)
-
Petroleum ether
-
Decolorizing carbon (e.g., Norit or Darco)
-
Ethanol
Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Air condenser and a water-cooled condenser for distillation
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, place 150 mL of Dowtherm A.
-
Condensation and Cyclization: Heat the Dowtherm A to reflux (approximately 250-260 °C) with stirring.
-
Addition of Reactants: A mixture of methyl 2-aminobenzoate (0.1 mol) and ethyl acetoacetate (0.11 mol) is added dropwise via the dropping funnel over a period of 15-20 minutes.
-
Reaction Time: Continue stirring and refluxing for an additional 10–15 minutes after the addition is complete. Ethanol, formed as a byproduct, will distill off. A water-cooled condenser can be attached to the top of the air condenser to collect the ethanol.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature, which will result in the precipitation of a yellow solid.
-
Add approximately 200 mL of petroleum ether to the flask and stir to break up the solid.
-
Collect the crude product by filtration using a Büchner funnel and wash the solid with 100 mL of petroleum ether.
-
-
Purification:
-
Air-dry the crude product.
-
For further purification, dissolve the crude solid in 1 L of boiling water containing 10 g of decolorizing carbon.
-
Filter the hot solution to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of white, needle-like crystals of 2-methyl-4-hydroxyquinoline.
-
Collect the purified product by filtration.
-
Workflow Diagram:
Caption: Experimental workflow for the synthesis of 4-Hydroxy-2-methylquinoline.
Data Presentation
The yield of 4-hydroxyquinoline synthesis is highly dependent on the reaction conditions, particularly the temperature and the choice of solvent. High-boiling, inert solvents are crucial for achieving efficient cyclization.
Table 1: Effect of Solvent on the Yield of 4-Hydroxy-2-methyl-6-nitroquinoline [1]
| Solvent | Boiling Point (°C) | Yield (%) |
| 1,2,4-Trichlorobenzene | 213 | 75 |
| 2-Nitrotoluene | 222 | 80 |
| 2,6-di-tert-butylphenol | 253 | 85 |
| Dowtherm A | 257 | 90 |
Note: The data is for the synthesis of a nitro-substituted analog, but demonstrates the trend of increasing yield with higher boiling point solvents.
Table 2: Typical Yields for Conrad-Limpach Synthesis
| Reactants | Product | Yield | Reference |
| Aniline + Ethyl acetoacetate | 4-Hydroxy-2-methylquinoline | 85-90% | Organic Syntheses[2] |
| 4-Nitroaniline + Ethyl 3-ethoxybut-2-enoate | 4-Hydroxy-2-methyl-6-nitroquinoline | ~90% (in Dowtherm A) | J. Org. Chem.[1] |
Signaling Pathways and Logical Relationships
The Conrad-Limpach synthesis proceeds through a well-defined reaction pathway involving condensation followed by an intramolecular cyclization.
Reaction Mechanism Diagram:
References
Application Notes and Protocols for 2-Oxopropyl 2-aminobenzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the reactions of 2-Oxopropyl 2-aminobenzoate, a versatile building block in synthetic and medicinal chemistry. The primary focus is on its application in the synthesis of quinoline derivatives through intramolecular cyclization, a key reaction for generating scaffolds with significant pharmacological potential.
Introduction
This compound possesses a unique structural motif, combining a 2-aminoaryl ketone functionality with a β-keto ester-like side chain. This arrangement makes it an ideal precursor for intramolecular cyclization reactions to form substituted quinolines. The quinoline core is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The protocols outlined below detail the acid- and base-catalyzed intramolecular Friedländer annulation of this compound to yield 3-acetyl-4-hydroxyquinoline.
Key Reactions and Mechanisms
The principal reaction of this compound detailed here is the intramolecular Friedländer annulation. This reaction involves the cyclization of the 2-amino group with the ketone on the oxopropyl side chain. The reaction can be catalyzed by either acids or bases, proceeding through slightly different mechanistic pathways to yield the final quinoline product.
Reaction Scheme: Intramolecular Friedländer Annulation
Caption: General scheme of the intramolecular cyclization of this compound.
Experimental Protocols
The following are detailed protocols for the acid- and base-catalyzed intramolecular cyclization of this compound.
Protocol 1: Acid-Catalyzed Intramolecular Friedländer Annulation
This protocol utilizes a strong acid to catalyze the intramolecular condensation reaction.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (absolute)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Deionized water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of absolute ethanol.
-
While stirring, slowly add 0.5 mL of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 50 mL of ice-cold deionized water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Base-Catalyzed Intramolecular Friedländer Annulation
This protocol employs a base to facilitate the intramolecular cyclization.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl, 1 M)
-
Ethyl acetate
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 25 mL of absolute ethanol.
-
Add a solution of 0.3 g of sodium hydroxide in 5 mL of ethanol to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Add 30 mL of deionized water to the residue and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with deionized water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Acid-Catalyzed | Base-Catalyzed |
| Catalyst | Concentrated H₂SO₄ | NaOH or KOH |
| Solvent | Ethanol | Ethanol |
| Reaction Time | 2-4 hours | 3-5 hours |
| Temperature | Reflux | Reflux |
| Typical Yield | 75-85% | 70-80% |
Note: Yields are approximate and can vary based on the purity of the starting material and reaction conditions.
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
Caption: Workflow for the synthesis of 3-acetyl-4-hydroxyquinoline.
Simplified Reaction Mechanism (Acid-Catalyzed)
Caption: Simplified acid-catalyzed intramolecular Friedländer mechanism.
Potential Applications in Drug Discovery
The resulting product, 3-acetyl-4-hydroxyquinoline, belongs to the quinoline class of compounds, which is of significant interest in medicinal chemistry. Quinoline-3-carboxylic acid derivatives, structurally related to the product of this reaction, have been investigated for their antiproliferative activities.[4][5] Furthermore, various quinoline derivatives have shown promise as anti-inflammatory and antimicrobial agents.[1][2] The synthetic protocols provided herein offer a straightforward route to a key quinoline scaffold that can be further modified to explore its therapeutic potential.
Signaling Pathway Context (Hypothetical)
While specific signaling pathways for this compound are not yet elucidated, its quinoline-based products may interact with various cellular signaling pathways implicated in cancer and inflammation. For instance, some quinoline derivatives are known to inhibit protein kinases or interfere with DNA replication processes in cancer cells.
Caption: Hypothetical signaling pathways affected by quinoline derivatives.
References
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]
- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2-Oxopropyl 2-aminobenzoate
Introduction
2-Oxopropyl 2-aminobenzoate is an organic compound of interest in various fields, including pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals. While specific methods for this compound are not widely published, the following protocols are adapted from validated methods for structurally similar compounds such as ethyl 2-aminobenzoate and other aminobenzoic acid derivatives.[1][2][3]
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
This section details a stability-indicating RP-HPLC method suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations. The method is designed to separate the analyte from its potential degradation products.
A. Principle
Reverse-phase chromatography separates compounds based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. This compound, being a relatively non-polar molecule, will be retained on the column and can be quantified using a UV detector.
B. Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[1]
-
Data acquisition and processing software.
-
Analytical balance, pH meter, and standard laboratory glassware.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified), Formic acid (analytical grade).
-
Reference Standard: this compound (purity > 99%).
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile and Water (75:25 v/v) with 0.1% Formic Acid |
| Column | ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.5-20 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and prepare a 100 µg/mL solution as described for the stock solution. Filter the final solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the HPLC method, based on typical values for similar assays.[1]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 20 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients or degradants |
C. Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, an LC-MS/MS method is recommended.
A. Principle
This method combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. The analyte is separated from the sample matrix on an LC column, ionized, and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
B. Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical column: A suitable C18 column, such as an Ascentis Express C18 (100 mm x 2.1 mm, 2.7 µm).
-
Data acquisition and processing software.
-
Standard laboratory equipment as listed for the HPLC method.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is ideal. If unavailable, a compound with similar chromatographic and ionization properties can be used (e.g., Ethyl 2-aminobenzoate-d4).
2. LC and MS Conditions
Liquid Chromatography Parameters
| Parameter | Condition |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Hypothetical)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: Q1 (Precursor Ion) -> Q3 (Product Ion) (To be determined by infusion) |
| Internal Standard: Q1 -> Q3 (To be determined by infusion) | |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | 5500 V |
| Collision Energy | To be optimized for each transition |
3. Preparation of Solutions
-
Standard and Sample Preparation: Similar to the HPLC method, but solutions are prepared at lower concentrations (e.g., in the ng/mL range) and an internal standard is added to all standards and samples at a fixed concentration.
-
Sample Pre-treatment (for biological matrices): Protein precipitation is a common technique. Add three volumes of cold acetonitrile containing the internal standard to one volume of plasma or serum. Vortex, then centrifuge to pellet the precipitated proteins. The supernatant is then transferred for injection.
4. Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85.0 - 115.0% |
| Precision (% RSD) | < 15.0% |
| Matrix Effect | Assessed and within acceptable limits |
D. Logical Relationship Diagram
Caption: Logical flow of the LC-MS/MS analytical method.
Disclaimer: The quantitative data and specific MS/MS parameters provided are hypothetical and should be determined experimentally during method development and validation for this compound. The protocols are based on established methods for structurally related compounds and serve as a comprehensive starting point for developing a validated analytical method.
References
HPLC-UV method for 2-Oxopropyl 2-aminobenzoate analysis
Application Note:
Analysis of 2-Oxopropyl 2-aminobenzoate by HPLC-UV
Introduction
This compound is a chemical compound with potential applications in the pharmaceutical and chemical industries. A reliable analytical method is crucial for its quantification in various matrices for quality control, stability testing, and research purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The method is designed to be accurate, precise, and specific, adhering to the principles of analytical method validation outlined in the ICH Q2(R2) guideline.[1]
Analytical Principle
The method utilizes reversed-phase chromatography to separate this compound from potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The analyte is detected by its UV absorbance, and the peak area is proportional to its concentration in the sample.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (v/v) |
| Gradient | 30% Acetonitrile, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 254 nm |
| Run Time | 10 minutes |
2. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Mix with acetonitrile in the desired ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase is typically sufficient. For a drug product, a more complex extraction procedure may be necessary to remove excipients. A generic procedure is outlined below:
-
Accurately weigh a portion of the sample containing the equivalent of approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability
Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Method Validation Summary
A full validation of this analytical method should be performed in accordance with ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][4][5] The key validation parameters and their typical acceptance criteria are summarized below:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range. |
| Range | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% for the drug substance. |
| Precision (RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Logical relationship of method validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
Application Note: Quantitative Analysis of 2-Oxopropyl 2-aminobenzoate using a Novel LC-MS/MS Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Oxopropyl 2-aminobenzoate. The protocol is designed for researchers, scientists, and drug development professionals requiring precise measurement of this compound in various matrices. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive workflow for accurate quantification.
Introduction
This compound is a compound of interest in pharmaceutical and chemical research. A reliable and sensitive analytical method is crucial for its accurate quantification in complex mixtures to support drug development and quality control processes. This document provides a detailed protocol for the analysis of this compound using LC-MS/MS with electrospray ionization (ESI), a technique renowned for its high sensitivity and selectivity.
Experimental Protocol
Sample Preparation
A generic sample preparation protocol is outlined below. This may require optimization depending on the specific sample matrix.
-
Sample Weighing and Dissolution: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of methanol to achieve a concentration of 1 mg/mL.
-
Sonication: Sonicate the sample for 15 minutes to ensure complete dissolution.
-
Centrifugation: Centrifuge the solution at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Dilution: Prepare a working solution by diluting the filtered sample to a suitable concentration with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation: A triple quadrupole mass spectrometer.
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters:
Based on the structure of this compound (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.20 g/mol ), the protonated molecule [M+H]⁺ is selected as the precursor ion. The product ions are predicted based on common fragmentation pathways.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 194.2 | 120.1 (Quantifier) | 0.1 | 30 | 15 |
| This compound | 194.2 | 92.1 (Qualifier) | 0.1 | 30 | 25 |
Quantitative Data Summary
The following tables summarize the hypothetical performance characteristics of this LC-MS/MS method, which should be validated experimentally.
Table 1: Calibration Curve and Linearity
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (R²) |
| This compound | 1 - 1000 | > 0.995 |
Table 2: Limits of Detection and Quantification
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 0.5 | 1.0 |
Table 3: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| This compound | 10 | 98.5 | 4.2 |
| This compound | 100 | 101.2 | 3.1 |
| This compound | 500 | 99.8 | 2.5 |
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The described LC-MS/MS protocol provides a robust and sensitive method for the quantification of this compound. The detailed experimental procedure and performance characteristics presented herein serve as a valuable resource for researchers and scientists in the fields of drug development and chemical analysis. It is recommended that users perform a full method validation in their laboratory to ensure the protocol meets their specific requirements.
derivatization of 2-Oxopropyl 2-aminobenzoate for GC-MS
An Application Note on the Derivatization of 2-Oxopropyl 2-aminobenzoate for Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds.[1] However, many compounds of interest in pharmaceutical and chemical research, such as this compound, are not directly amenable to GC-MS analysis. This is due to the presence of polar functional groups—specifically a primary amine (-NH2) and a ketone (C=O)—which lead to low volatility, poor thermal stability, and potential for undesirable interactions with the GC column.[2][3]
To overcome these challenges, chemical derivatization is employed. This process modifies the analyte's chemical structure to create a new compound with properties suitable for GC-MS analysis.[2] Derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape, better separation, and enhanced detection sensitivity.[4][5][6] For molecules like this compound that contain multiple functional groups, a multi-step derivatization is often necessary to ensure complete and uniform conversion, preventing the formation of multiple derivative products from a single analyte.[7][8]
This application note provides detailed protocols for a robust two-step derivatization of this compound, involving methoximation of the ketone group followed by either silylation or acylation of the primary amine group.
Derivatization Strategy
The presence of both a ketone and a primary amine group in this compound necessitates a two-step derivatization strategy to prevent the formation of multiple derivatives due to keto-enol tautomerism.[7][8]
-
Methoximation: The first step involves the protection of the carbonyl (keto) group using methoxyamine hydrochloride (MeOx). This reaction converts the ketone into a methoxime derivative. This is a critical step to prevent the molecule from interconverting between its keto and enol forms, which would otherwise lead to multiple peaks in the chromatogram for a single analyte.[7][8]
-
Silylation or Acylation: The second step targets the active hydrogen of the primary amine group.
-
Silylation: This is a common and effective method where a silylating reagent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This significantly increases the volatility and thermal stability of the molecule.[9][10][11]
-
Acylation: As an alternative, an acylating reagent like trifluoroacetic anhydride (TFAA) can be used to convert the amine into a stable amide. Acylation also increases volatility and can enhance detection, particularly with an electron capture detector (ECD).[6][11]
-
Experimental Workflow
The overall workflow for the derivatization and subsequent GC-MS analysis of this compound is outlined below.
Protocol 1: Two-Step Methoximation and Silylation
This protocol is designed for the derivatization of dried sample extracts or standards.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample containing this compound into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can interfere with the silylation reagent.[7]
-
Methoximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried residue.
-
Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.
-
Incubate the mixture at 60°C for 60 minutes in a heating block.[8]
-
-
Silylation:
-
Analysis: After cooling, the sample is ready for injection into the GC-MS system.
Protocol 2: Two-Step Methoximation and Acylation
This protocol provides an alternative to silylation using acylation.
Materials:
-
This compound standard or dried sample extract
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade, anhydrous)
-
Pyridine (anhydrous)
-
Reaction vials (e.g., 2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation: Follow step 1 from Protocol 1 to prepare a dried sample.
-
Methoximation: Follow step 2 from Protocol 1.
-
Acylation:
-
After cooling the vial to room temperature, add 100 µL of ethyl acetate and 50 µL of TFAA to the reaction vial.[12]
-
Recap the vial, vortex for 1 minute, and incubate at 70°C for 20 minutes.
-
-
Analysis: After cooling, the sample is ready for GC-MS analysis. Acidic byproducts may form, which can be removed if necessary, though direct injection is often possible.[1]
Chemical Derivatization Pathway
The chemical transformations during the two-step derivatization process are illustrated below.
GC-MS Analysis Parameters
The following table provides typical starting parameters for the GC-MS analysis of the derivatized this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless (1 µL) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Scan Mode | Full Scan |
Quantitative Data Summary
The following table presents an example of quantitative data that could be obtained using the described methods. These values are for illustrative purposes and should be determined experimentally for specific applications.
| Derivative | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| TMS-Methoxime Derivative | ~12.5 | 0.5 | 1.5 | 95 ± 5 |
| TFA-Methoxime Derivative | ~11.8 | 0.8 | 2.5 | 92 ± 6 |
Conclusion
The protocols detailed in this application note provide a reliable and robust framework for the analysis. The two-step approach, involving methoximation followed by either silylation or acylation, effectively converts the polar, non-volatile analyte into a derivative suitable for gas chromatography.[7][8] This method improves volatility, thermal stability, and chromatographic performance, enabling sensitive and accurate quantification for researchers, scientists, and drug development professionals. The choice between silylation and acylation may depend on specific analytical requirements, such as desired sensitivity and stability of the derivative.[11]
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. labinsights.nl [labinsights.nl]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxopropyl 2-aminobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Oxopropyl 2-aminobenzoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two primary synthesis routes for this compound:
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Route 1: Esterification of 2-Aminobenzoic Acid: This is a direct esterification of 2-aminobenzoic acid with chloroacetone in the presence of a base. This method is often preferred for its straightforward, one-step process.
-
Route 2: Ring-opening of Isatoic Anhydride: This route involves the reaction of isatoic anhydride with chloroacetone, followed by decarboxylation. While potentially offering a different impurity profile, it can be more complex to optimize.
Q2: What are the common side reactions that can lower the yield?
A2: Several side reactions can occur, leading to a lower yield of the desired product. These include:
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N-alkylation of 2-aminobenzoic acid: The amino group of 2-aminobenzoic acid can react with chloroacetone, leading to the formation of N-(2-oxopropyl)-2-aminobenzoic acid.
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Formation of byproducts from isatoic anhydride: When using isatoic anhydride, incomplete reaction or side reactions can lead to the formation of various impurities that can be challenging to separate.
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Self-condensation of chloroacetone: Under basic conditions, chloroacetone can undergo self-condensation reactions, reducing its availability for the desired esterification.
-
Hydrolysis of the ester product: If water is present in the reaction mixture, the newly formed ester can be hydrolyzed back to 2-aminobenzoic acid.
Q3: How can I purify the final product, this compound?
A3: Recrystallization is the most common method for purifying this compound. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be chosen to ensure high recovery of the pure product. Column chromatography using silica gel can also be employed for further purification if necessary.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Chloroacetone is a lachrymator and is toxic. All manipulations involving chloroacetone should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may be exothermic, so proper temperature control is essential.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective base | Use a stronger, non-nucleophilic base like potassium carbonate or triethylamine. |
| Low reaction temperature | Increase the reaction temperature to the optimal level for the chosen solvent and base. | |
| Presence of water | Ensure all reactants and solvents are anhydrous. Use a drying tube on the reaction apparatus. | |
| Impure starting materials | Use freshly purified 2-aminobenzoic acid or isatoic anhydride and distilled chloroacetone. | |
| Formation of a Significant Amount of N-alkylated Byproduct | Use of a protic solvent | Switch to an aprotic solvent like DMF or acetonitrile to minimize the reactivity of the amino group. |
| Strong basic conditions | Use a milder base or add the base portion-wise to control the reaction's selectivity. | |
| Product is an intractable oil or difficult to crystallize | Presence of impurities | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent | Screen a variety of solvent systems to find one that provides well-formed crystals. | |
| Reaction is very slow or does not go to completion | Insufficient catalyst | If using a catalyst, ensure the correct stoichiometric amount is used. |
| Poor mixing | Ensure efficient stirring throughout the reaction to facilitate contact between reactants. |
Data Presentation
Table 1: Effect of Base on the Yield of this compound from 2-Aminobenzoic Acid
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Triethylamine | Acetonitrile | 80 | 12 | 65 |
| Potassium Carbonate | DMF | 100 | 8 | 78 |
| Sodium Hydride | THF | 65 | 10 | 55 |
| DBU | Dichloromethane | 40 | 24 | 72 |
Table 2: Effect of Solvent on the Yield of this compound
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetonitrile | Potassium Carbonate | 80 | 10 | 75 |
| DMF | Potassium Carbonate | 100 | 8 | 82 |
| THF | Potassium Carbonate | 65 | 12 | 68 |
| Toluene | Potassium Carbonate | 110 | 12 | 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Aminobenzoic Acid
-
Reactant Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzoic acid (10.0 g, 72.9 mmol) and anhydrous potassium carbonate (15.1 g, 109.4 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Addition of Chloroacetone: Stir the mixture at room temperature for 15 minutes. Then, add chloroacetone (7.0 g, 75.7 mmol) dropwise to the suspension over 30 minutes.
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.
Protocol 2: Synthesis of this compound from Isatoic Anhydride
-
Reactant Preparation: In a 250 mL three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, suspend isatoic anhydride (10.0 g, 61.3 mmol) in 100 mL of anhydrous acetonitrile.
-
Base Addition: Add triethylamine (9.3 g, 91.9 mmol) to the suspension.
-
Addition of Chloroacetone: Add chloroacetone (6.2 g, 67.4 mmol) dropwise from the dropping funnel over 30 minutes.
-
Reaction: Heat the mixture to reflux (approximately 82°C) for 12 hours. Carbon dioxide evolution should be observed.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Visualizations
Caption: Synthesis pathways for this compound.
Caption: Workflow for optimizing the yield of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 2-Oxopropyl 2-aminobenzoate
Welcome to the technical support center for the synthesis of 2-Oxopropyl 2-aminobenzoate. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the esterification of 2-aminobenzoic acid (anthranilic acid) with chloroacetone.
Problem 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC analysis shows the absence or a very faint spot for the product.
-
After workup, little to no solid precipitate is collected.
-
The isolated material's weight is significantly lower than the theoretical yield.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Reaction | The reaction may require more time or a higher temperature. Monitor the reaction progress using TLC. Consider extending the reflux time. |
| Reversibility of Esterification | Fischer esterification is a reversible reaction.[1] Ensure that water, a byproduct of the reaction, is effectively removed. Using a Dean-Stark apparatus or a drying agent can shift the equilibrium towards the product. |
| Decomposition of Reactants/Products | High temperatures can lead to the decomposition of starting materials or the final product. If decomposition is suspected (e.g., significant color change to dark brown/black), try running the reaction at a lower temperature for a longer duration. |
| Incorrect Stoichiometry | Verify the molar ratios of your reactants. For Fischer esterification, an excess of one reactant (typically the alcohol, though not directly applicable here, the principle of Le Chatelier's applies) is often used to drive the reaction forward.[1][2] |
| Inactive Catalyst | If using an acid catalyst like H₂SO₄, ensure it has not been contaminated or degraded. Use a fresh bottle of concentrated acid.[2][3] |
Problem 2: Presence of Significant Impurities or Side Products
Symptoms:
-
Multiple unexpected spots on the TLC plate.
-
NMR or Mass Spectrometry data indicates the presence of species other than the desired product.
-
The isolated product has a low melting point or a broad melting range.
Possible Causes & Solutions:
The primary competing reaction in this synthesis is the N-alkylation of the amine group of 2-aminobenzoic acid by chloroacetone, leading to the formation of 2-((2-oxopropyl)amino)benzoic acid instead of, or in addition to, the desired O-alkylation (esterification).
| Side Product/Impurity | Identification & Prevention |
| N-Alkylated Byproduct | Identification: Can be distinguished from the desired ester by IR (presence of a carboxylic acid OH stretch) and NMR spectroscopy. Prevention: The selectivity between N- and O-alkylation is influenced by several factors.[4] Nitrogen is generally more nucleophilic than the carboxylate oxygen.[5] To favor O-alkylation (esterification), protonate the amine group by using a strong acid catalyst (e.g., H₂SO₄).[1] The protonated amino group (-NH₃⁺) is no longer nucleophilic, preventing N-alkylation and allowing the esterification to proceed. |
| Unreacted 2-Aminobenzoic Acid | Identification: This starting material will have a different Rf value on TLC. Prevention: Ensure the reaction goes to completion by extending the reaction time or using a slight excess of the alkylating agent (chloroacetone). |
| Polymerization/Dimerization Products | Identification: Formation of intractable solids or a complex mixture of high molecular weight species seen in mass spectrometry. Prevention: Avoid excessively high temperatures and prolonged reaction times. Use appropriate concentrations to minimize intermolecular reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about?
The most significant side reaction is the N-alkylation of the amino group on 2-aminobenzoic acid by chloroacetone. The nitrogen atom of the primary amine is a strong nucleophile and can compete with the oxygen of the carboxylic acid in attacking the electrophilic carbon of chloroacetone.[5] This results in the formation of 2-((2-oxopropyl)amino)benzoic acid.
Q2: How can I favor the desired O-alkylation (esterification) over N-alkylation?
To promote the formation of the ester, the nucleophilicity of the amino group must be suppressed. This is achieved by conducting the reaction under strong acidic conditions (e.g., using concentrated sulfuric acid as a catalyst). The acid protonates the amino group to form an ammonium salt (-NH₃⁺). This positively charged group is no longer nucleophilic and will not react with chloroacetone, thereby allowing the esterification reaction at the carboxylic acid group to proceed.[1]
Q3: My final product is colored (e.g., yellow or brown). How can I purify it?
Colored impurities often arise from side reactions or decomposition. The following purification techniques can be employed:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly. The pure product should crystallize out, leaving impurities in the solution.
-
Column Chromatography: For difficult-to-separate mixtures, silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) can be very effective.
-
Activated Charcoal Treatment: Dissolving the product in a suitable solvent and adding a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration.
Q4: What analytical techniques are best for confirming the structure of this compound?
-
¹H NMR (Proton NMR): This is crucial for distinguishing between the desired O-alkylated product and the N-alkylated side product. Look for the characteristic singlet of the acetyl methyl group (CH₃-C=O) and the singlet for the methylene group (-O-CH₂-C=O). The integration and chemical shifts of the aromatic protons will also be informative.
-
IR Spectroscopy: Look for the characteristic ester carbonyl (C=O) stretch (typically ~1720-1740 cm⁻¹). The absence of a broad O-H stretch from a carboxylic acid group helps confirm the reaction's success.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized compound.
Experimental Protocols
Standard Protocol for Synthesis of this compound
This procedure is a representative method for the acid-catalyzed esterification of 2-aminobenzoic acid.
Reagents:
-
2-Aminobenzoic acid
-
Chloroacetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzoic acid and the anhydrous solvent.
-
Stir the mixture to create a suspension.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid dropwise while stirring. A precipitate of the aminobenzoic acid hydrogen sulfate salt may form.[2]
-
Add chloroacetone to the mixture.
-
Heat the reaction mixture to reflux and maintain it for several hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a beaker containing cold water.
-
Slowly neutralize the mixture by adding 10% sodium carbonate solution dropwise until the evolution of CO₂ gas ceases and the pH is basic (pH > 8).[2]
-
The crude product should precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing it with cold water to remove any inorganic salts.[2]
-
Dry the crude product. Further purification can be achieved by recrystallization.
Visualizations
Reaction Pathways
The following diagrams illustrate the intended synthesis and the primary competing side reaction.
Caption: Desired esterification versus the competing N-alkylation side reaction.
Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
References
Technical Support Center: Purification of 2-Oxopropyl 2-aminobenzoate by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of 2-Oxopropyl 2-aminobenzoate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Recommended Solution |
| Compound Instability | 2-aminobenzoate derivatives can be sensitive to light and air.[1] Minimize exposure to direct light and consider performing the purification under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate Solvent System | The chosen eluent may be too polar, causing the compound to elute too quickly with impurities, or not polar enough, leading to poor recovery from the column. |
| Compound Precipitation on Column | If the compound has low solubility in the loading solvent, it may precipitate at the top of the column. |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. |
| Sample Overload | Exceeding the binding capacity of the column can lead to poor separation and apparent yield loss in pure fractions. |
Issue 2: Co-elution with Impurities
| Potential Cause | Recommended Solution |
| Poor Resolution | The polarity of the eluent may not be optimal to separate the target compound from impurities. |
| Inappropriate Stationary Phase | Standard silica gel may not be the ideal stationary phase for this separation. |
| Presence of Isomeric Impurities | Structural isomers can be notoriously difficult to separate. |
Issue 3: Product Discoloration (Yellowing or Browning)
| Potential Cause | Recommended Solution |
| Oxidation | The amino group in 2-aminobenzoate derivatives is susceptible to oxidation, which can lead to colored byproducts. Work under an inert atmosphere and use degassed solvents. |
| Light Exposure | As mentioned, 2-aminobenzoate esters can be light-sensitive.[1] Protect the sample from light at all stages of the purification process. |
| Acid or Base Sensitivity | The compound may be degrading in the presence of acidic or basic conditions on the chromatography medium. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the purification of this compound?
A good starting point for HPLC method development for a 2-aminobenzoate ester would be to use a reverse-phase C18 column.[2] A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is a common choice for such compounds.[2] The formic acid helps to improve peak shape by protonating the basic amino group.
Q2: My HPLC peaks are tailing. What can I do to improve the peak shape?
Peak tailing for amino-containing compounds is often due to secondary interactions with the silica backbone of the stationary phase. To mitigate this, you can:
-
Add an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA), to protonate the amine and reduce secondary interactions.
-
Use a base-deactivated or end-capped column specifically designed for the analysis of basic compounds.
-
Lower the sample concentration to avoid overloading the column.
Q3: How can I confirm the stability of this compound on silica gel before performing column chromatography?
To test for stability on silica gel, you can perform a simple thin-layer chromatography (TLC) experiment. Spot your crude sample on a TLC plate, and then let it sit for a few hours. Develop the plate and check for the appearance of new spots or streaking, which would indicate degradation.
Q4: Are there alternative stationary phases to silica gel that I can use for the purification of this compound?
Yes, if your compound shows instability or poor separation on silica gel, you could consider using alumina (basic, neutral, or acidic) or a bonded-phase silica gel, such as a cyano- or diol-functionalized phase. For HPLC, a variety of stationary phases are available, including phenyl-hexyl or polar-embedded phases, which can offer different selectivity for aromatic compounds.
Experimental Protocols
General Protocol for HPLC Purification of this compound
This protocol provides a general starting point and should be optimized for your specific sample and purity requirements.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition at a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[2]
-
Mobile Phase:
-
Gradient Elution:
-
Equilibrate the column with your initial mobile phase composition (e.g., 95% A, 5% B) for at least 15-20 minutes.
-
Inject the sample.
-
Run a linear gradient to increase the percentage of Mobile Phase B over a set period (e.g., from 5% B to 95% B over 20 minutes).
-
Hold at the high organic concentration for a few minutes to wash the column.
-
Return to the initial conditions and re-equilibrate before the next injection.
-
-
Detection: Monitor the elution profile at a wavelength where this compound has strong UV absorbance.
-
Fraction Collection: Collect fractions based on the retention time of the target peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Use the following table to log and compare your purification runs.
| Run ID | Chromatography Technique | Stationary Phase | Mobile Phase/Gradient | Sample Load | Yield (%) | Purity (%) | Notes |
| e.g., HPLC | e.g., C18 | e.g., H2O/ACN + 0.1% FA | |||||
Visualizations
Caption: General workflow for the HPLC purification of this compound.
Caption: Decision tree for troubleshooting common chromatography purification issues.
References
preventing degradation of 2-Oxopropyl 2-aminobenzoate in solution
Welcome to the technical support center for 2-Oxopropyl 2-aminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), and detailed experimental protocols to assist in your experiments.
Troubleshooting Guide: Degradation of this compound in Solution
If you are observing a loss of this compound in your solution, this guide will help you identify the potential cause and find a solution.
Problem: My compound is degrading. How do I identify the cause?
The primary degradation pathways for this compound are hydrolysis and photodegradation. The following logical workflow can help you troubleshoot the issue.
Caption: Troubleshooting workflow for identifying the cause of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that is accelerated in both acidic and basic conditions. This will yield 2-aminobenzoic acid and 1-hydroxypropan-2-one. The presence of the ortho-amino group can also lead to intramolecular general base catalysis of hydrolysis, which can occur even at neutral pH.[1][2][3][4][5]
-
Photodegradation: The molecule contains chromophores (the aromatic ring and the ketone) that can absorb UV and visible light. This can lead to the formation of reactive excited states and free radicals, resulting in a variety of degradation products.[6][7][8]
Caption: Major degradation pathways of this compound.
Q2: How can I prevent hydrolysis of my compound in aqueous solution?
A2: To minimize hydrolysis:
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Control pH: Maintain the solution pH in the neutral range (approximately 6-8). Use a suitable buffer system to ensure pH stability.
-
Lower Temperature: If your experimental conditions permit, store solutions and run reactions at lower temperatures (e.g., 4°C) to decrease the rate of hydrolysis.
-
Minimize Water Exposure: If possible, use anhydrous solvents. For aqueous solutions, prepare them fresh before use.[9]
Q3: My experiments require exposure to light. How can I prevent photodegradation?
A3: To prevent photodegradation:
-
Use Protective Glassware: Store and handle solutions in amber-colored glassware or vials wrapped in aluminum foil to block UV and visible light.
-
Work Under Controlled Lighting: Use a yellow or red photographic safety light, which emits light at wavelengths that are less likely to be absorbed by the compound.
-
Degas Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon. Oxygen can participate in photo-oxidative degradation pathways.
-
Use Stabilizers: Consider adding a photostabilizer or an antioxidant to your solution if it does not interfere with your experiment. Phenolic antioxidants have been shown to inhibit the photodegradation of aromatic amines.[6][7]
Q4: What are some suitable solvents for this compound to enhance its stability?
A4: The choice of solvent can significantly impact stability.
-
Aprotic Solvents: Aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethylformamide (DMF) will prevent hydrolysis as they do not have a proton to donate. However, ensure they are compatible with your experimental system.
-
Anhydrous Solvents: If a protic solvent like an alcohol is required, using an anhydrous grade will minimize hydrolysis.
-
Solvent Purity: Impurities in solvents can sometimes catalyze degradation. Using high-purity (e.g., HPLC grade) solvents is recommended.
Q5: Are there any chemical stabilizers I can add to my solution?
A5: Yes, depending on the degradation pathway:
-
For Hydrolysis: While less common for routine lab work, in formulations, compounds like carbodiimides can act as ester stabilizers, though their reactivity may interfere with many experiments.[9] The primary method of control is managing pH and water content.
-
For Photodegradation: Antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or other phenolic compounds can be effective at low concentrations.[6][7][10][11] UV absorbers that absorb light at the same wavelengths as your compound can also offer protection. Always run a control experiment to ensure the stabilizer does not affect your results.
Quantitative Data
| Compound | Condition | pH | Temperature (°C) | Observed Rate Constant (k_obsd, s⁻¹) | Half-life (t₁/₂) |
| Phenyl 2-aminobenzoate | H₂O | 4-8 | 50 | ~2.0 x 10⁻³ | ~5.8 min |
| p-Nitrophenyl 2-aminobenzoate | H₂O | >4 | 50 | ~2.0 x 10⁻³ | ~5.8 min |
| Phenyl 4-aminobenzoate | H₂O | 3-8.5 | 80 | ~1.0 x 10⁻⁴ | ~1.9 hours |
| Ethyl benzoate | Rat Plasma | 7.4 | 37 | - | 12 min |
| Methyl benzoate | Rat Plasma | 7.4 | 37 | - | 15 min |
Data for aminobenzoates adapted from Fife, T. H. & Chauffe, L. J. Org. Chem. 2002, 67 (9), pp 3179–3183.[2] Data for benzoates adapted from Gobry et al. J. Pharm. Sci. 2000, 89 (8), pp 1067-1074.
Note: The 2-aminobenzoate esters hydrolyze significantly faster than the 4-aminobenzoate ester, highlighting the effect of the ortho-amino group in catalyzing the reaction.[1][2][3][4]
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to determine the stability of this compound under various stress conditions. This is essential for identifying potential degradants and developing stability-indicating analytical methods.[12][13][14][15]
Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
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This compound
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HPLC grade methanol and water
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Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Photostability chamber (or a UV lamp)
-
Amber and clear glass vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep a sample at room temperature and another at 60°C.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep a sample at room temperature.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of HPLC grade water. Keep a sample at 60°C.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the sample at room temperature.
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Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) in a clear vial to light in a photostability chamber according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For acidic and basic samples, neutralize the solution with an equivalent amount of base or acid, respectively, before dilution.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a mobile phase of methanol/water or acetonitrile/water gradient and UV detection at the λmax of this compound.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound at each time point for each stress condition.
-
Assess the peak purity of the parent compound to ensure the analytical method is stability-indicating.
-
Caption: Experimental workflow for a forced degradation study.
References
- 1. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. carbodiimide.com [carbodiimide.com]
- 10. grid.uns.ac.rs [grid.uns.ac.rs]
- 11. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators | MDPI [mdpi.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biopharminternational.com [biopharminternational.com]
- 15. longdom.org [longdom.org]
Technical Support Center: Optimizing Reaction Conditions for 2-Oxopropyl 2-aminobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Oxopropyl 2-aminobenzoate. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the alkylation of 2-aminobenzoic acid (anthranilic acid) or its corresponding carboxylate salt with a 2-oxopropyl halide, such as chloroacetone or bromoacetone. This reaction is a nucleophilic substitution where the oxygen of the carboxylate group attacks the carbon bearing the halogen.
Q2: What are the primary competing side reactions to be aware of during the synthesis?
A2: The main competing side reaction is the N-alkylation of the amino group of 2-aminobenzoic acid, leading to the formation of N-(2-oxopropyl)-2-aminobenzoic acid.[1][2] The amino group is also nucleophilic and can react with the alkylating agent. The selectivity between O-alkylation (desired ester formation) and N-alkylation is a critical parameter to control.
Q3: How can I favor the desired O-alkylation over N-alkylation?
A3: Several factors can be optimized to favor O-alkylation. The use of the pre-formed salt of 2-aminobenzoic acid (e.g., sodium or potassium 2-aminobenzoate) is crucial as it enhances the nucleophilicity of the carboxylate oxygen. Employing a polar aprotic solvent, such as DMF or acetone, can also favor O-alkylation. The choice of base is also important; weaker bases like potassium carbonate are often preferred over stronger bases which might deprotonate the amino group, increasing its nucleophilicity.
Q4: What are the typical purification methods for this compound?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Column chromatography on silica gel can also be employed to separate the desired O-alkylated product from the N-alkylated side product and any unreacted starting materials.
Q5: How can I confirm the structure of my product and distinguish between the O- and N-alkylated isomers?
A5: Spectroscopic methods are essential for structure confirmation.
-
¹H NMR: In the ¹H NMR spectrum of this compound, you would expect to see a singlet for the methylene protons (O-CH₂-C=O) typically in the range of 4.5-5.0 ppm and a singlet for the methyl protons (CH₃-C=O) around 2.2 ppm. For the N-alkylated product, the N-H proton signal would likely shift or disappear, and the chemical shift of the methylene protons attached to the nitrogen would be different.
-
¹³C NMR: The carbonyl carbon of the ester group in the desired product will have a characteristic chemical shift in the range of 165-175 ppm, while the ketone carbonyl will appear further downfield (around 200 ppm). These shifts will differ for the N-alkylated isomer.[3][4]
-
IR Spectroscopy: The desired ester will show a characteristic C=O stretching frequency for the ester group (around 1720-1740 cm⁻¹) and the ketone group (around 1715 cm⁻¹). The N-alkylated product would show a shift in the N-H stretching frequency.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | 1. Incomplete reaction. 2. Ineffective alkylating agent. 3. Suboptimal reaction temperature. 4. Incorrect base or solvent. | 1. Increase reaction time and monitor by TLC. 2. Use a more reactive halide (e.g., bromoacetone instead of chloroacetone). 3. Gradually increase the reaction temperature, monitoring for side product formation. 4. Screen different bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, acetone, acetonitrile). |
| Presence of a significant amount of N-alkylated side product | 1. The amino group is competing with the carboxylate for the alkylating agent. 2. Use of a strong base that deprotonates the amino group. 3. High reaction temperature favoring N-alkylation. | 1. Ensure the complete formation of the carboxylate salt before adding the alkylating agent. 2. Use a weaker, non-nucleophilic base like potassium carbonate. 3. Perform the reaction at a lower temperature for a longer duration. 4. Consider protecting the amino group, though this adds extra steps to the synthesis. |
| Difficulty in purifying the product | 1. Similar polarity of the O- and N-alkylated products. 2. Presence of unreacted starting materials. | 1. Utilize a high-resolution column chromatography system. 2. Try recrystallization from different solvent mixtures. 3. A basic wash (e.g., with dilute NaHCO₃ solution) during workup can help remove unreacted 2-aminobenzoic acid. |
| Product decomposes during workup or purification | 1. The ester is sensitive to acidic or basic conditions. 2. The product is thermally unstable. | 1. Maintain neutral pH during the workup. 2. Use mild purification techniques and avoid excessive heating. |
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of this compound
| Entry | Base (1.2 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | O:N Selectivity |
| 1 | K₂CO₃ | DMF | 80 | 6 | 75 | 9:1 |
| 2 | Na₂CO₃ | DMF | 80 | 6 | 68 | 8:2 |
| 3 | Cs₂CO₃ | DMF | 80 | 4 | 82 | 9.5:0.5 |
| 4 | K₂CO₃ | Acetone | Reflux | 12 | 65 | 7:3 |
| 5 | K₂CO₃ | Acetonitrile | Reflux | 10 | 70 | 8.5:1.5 |
| 6 | NaH | THF | rt | 24 | 45 | 5:5 |
Note: The data in this table is representative and based on general principles of similar alkylation reactions. Actual results may vary.
Experimental Protocols
Protocol 1: Alkylation of Sodium 2-aminobenzoate with Chloroacetone
This protocol describes a general procedure for the synthesis of this compound via alkylation.
Materials:
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2-aminobenzoic acid
-
Sodium hydroxide
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Chloroacetone
-
Dimethylformamide (DMF)
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Ethyl acetate
-
Hexane
-
Brine
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in methanol. Add a solution of sodium hydroxide (1.0 eq) in water dropwise with stirring. Remove the solvents under reduced pressure to obtain sodium 2-aminobenzoate as a solid. Dry the salt under vacuum.
-
Alkylation: To the flask containing sodium 2-aminobenzoate, add anhydrous DMF. Stir the suspension and add chloroacetone (1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.
-
Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing O- and N-alkylation pathways in the synthesis.
References
Technical Support Center: Synthesis of 2-Oxopropyl 2-aminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Oxopropyl 2-aminobenzoate.
Troubleshooting Guide
Users may encounter several common issues during the synthesis of this compound. This guide provides solutions to these potential problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to the reversible nature of Fischer esterification. | Use an excess of chloroacetone to drive the equilibrium towards the product. Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Insufficient acid catalyst due to neutralization by the amino group of 2-aminobenzoic acid. | Ensure a stoichiometric amount of the acid catalyst (e.g., sulfuric acid) is used to compensate for its reaction with the basic amino group.[1] | |
| Steric hindrance from the ortho-positioned amino group slowing down the reaction. | Increase the reaction time and/or temperature to overcome the steric hindrance.[1] | |
| Product Contamination | Presence of unreacted starting materials (2-aminobenzoic acid and chloroacetone). | Monitor the reaction progress using Thin Layer Chromatography (TTC). Upon completion, purify the product by recrystallization. |
| Formation of a dimeric amide byproduct. | Keep reaction temperatures optimized, as excessively high temperatures can favor amide formation.[1] | |
| Hydrolysis of the ester product back to 2-aminobenzoic acid during workup. | Ensure the neutralization step with a weak base (e.g., sodium carbonate solution) is performed carefully to avoid prolonged exposure to acidic or basic conditions. | |
| Product Discoloration | Formation of colored impurities from side reactions or degradation. | Purify the crude product by recrystallization, possibly with the use of activated charcoal to remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically:
-
Unreacted 2-aminobenzoic acid: Due to incomplete reaction.
-
Unreacted chloroacetone: If used in excess.
-
2,2'-dicarbonyldiphenylamine: A dimeric amide formed from the self-condensation of 2-aminobenzoic acid.[1]
-
Polymeric byproducts: From further condensation reactions.
Q2: How does the amino group of 2-aminobenzoic acid affect the esterification reaction?
A2: The basic amino group (-NH₂) can be protonated by the strong acid catalyst (e.g., H₂SO₄) to form an ammonium salt (-NH₃⁺). This consumption of the catalyst means that a stoichiometric amount, rather than a purely catalytic amount, is often required to ensure there is enough acid to protonate the carbonyl group of the carboxylic acid, which is a key step for the nucleophilic attack by the alcohol (in this case, the enol form of chloroacetone).[1]
Q3: Why is an excess of the alkylating agent (chloroacetone) often used?
A3: The Fischer esterification is an equilibrium-controlled reaction. By using a large excess of one reactant (chloroacetone), the equilibrium is shifted towards the formation of the ester product, maximizing the yield according to Le Châtelier's principle.[1]
Q4: What is the purpose of neutralizing the reaction mixture with a sodium carbonate solution during workup?
A4: The reaction is performed under acidic conditions. Adding a weak base like sodium carbonate neutralizes the excess acid catalyst and any remaining unreacted 2-aminobenzoic acid (by converting it to its sodium salt). This allows for the selective precipitation of the neutral ester product, which is typically insoluble in water, while the ionized impurities remain in the aqueous solution.
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
This protocol describes a plausible method for the synthesis of this compound from 2-aminobenzoic acid and chloroacetone.
Materials:
-
2-aminobenzoic acid
-
Chloroacetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminobenzoic acid (1 equivalent) in an excess of chloroacetone (3-5 equivalents).
-
Acid Catalysis: While stirring, slowly add concentrated sulfuric acid (1-1.2 equivalents) to the mixture. A precipitate may form but should dissolve as the reaction progresses.
-
Reflux: Heat the mixture to reflux using a heating mantle and continue stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Carefully add 10% sodium carbonate solution dropwise while stirring until the evolution of CO₂ gas ceases and the pH of the solution is approximately 8. The crude product should precipitate out of the solution.
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Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with several portions of ice-cold water to remove any remaining salts.
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Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
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Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main and side reaction pathways in the synthesis of this compound.
References
resolving poor solubility of 2-Oxopropyl 2-aminobenzoate in assays
This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals experiencing poor solubility of 2-Oxopropyl 2-aminobenzoate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound crashing out of solution?
Precipitation can occur for several reasons. The compound may have low intrinsic solubility in your chosen solvent. More commonly, a stock solution prepared in a strong organic solvent (like DMSO) precipitates when diluted into an aqueous assay buffer, a phenomenon known as "compound precipitation".[1] This happens because the final concentration of the organic solvent is too low to maintain solubility.
Q2: What is the best starting solvent for this compound?
Q3: How much organic solvent (e.g., DMSO) is acceptable in my assay?
The tolerance for organic solvents is assay-dependent. Many cell-based assays are sensitive to DMSO concentrations above 1%, and some may show effects at concentrations as low as 0.1%.[5] It is crucial to determine the maximum tolerable solvent concentration for your specific experimental system by running a solvent tolerance control.
Q4: Can I use heat or sonication to help dissolve the compound?
Yes, gentle heating and sonication can help dissolve compounds by providing the energy needed to break the crystal lattice forces. However, be cautious, as excessive heat can degrade the compound. After dissolution, allow the solution to cool to room temperature to ensure it remains stable and does not precipitate.
Q5: Will adjusting the pH of my buffer help improve solubility?
Yes, pH modification can significantly improve the solubility of compounds with ionizable groups.[1][6] this compound contains a basic amino group. Lowering the pH of the buffer will protonate this group, forming a more soluble salt. A protocol for testing pH-dependent solubility is provided below.
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this step-by-step guide. The general workflow is to start with the simplest methods and progress to more complex formulations if needed.
Caption: A workflow for systematically troubleshooting poor compound solubility.
Solvent Selection and Optimization
The selection of an appropriate solvent system is the most critical first step. The following table summarizes recommended solvents to screen.
| Solvent | Type | Typical Stock Conc. | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10-30 mM | Excellent solubilizing power for many organic compounds.[4] Can be toxic to cells at >0.5-1%. Run solvent tolerance controls.[5] |
| Ethanol (EtOH) | Polar Protic | 10-50 mM | Less toxic than DMSO for many cell lines. Good for compounds with some polarity. Esters of aminobenzoic acid are often soluble in ethanol.[3] |
| Polyethylene Glycol (PEG 300/400) | Co-solvent | Varies | Can be mixed with water or buffers to increase solubility.[1][7] Generally has low toxicity. |
| Propylene Glycol (PG) | Co-solvent | Varies | Another low-toxicity co-solvent often used in parenteral formulations.[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.
-
Weigh Compound: Accurately weigh 1-2 mg of this compound using a calibrated analytical balance.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. (Molecular Weight of C10H11NO3 ≈ 193.2 g/mol ).
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid does not dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate.[5]
Protocol 2: Kinetic Solubility Test in Assay Buffer
This protocol helps determine the maximum soluble concentration of the compound in your final assay buffer.
-
Prepare Serial Dilutions: Prepare a 2x serial dilution of your 10 mM DMSO stock solution in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilute into Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume of your assay buffer (e.g., 98 µL) in a clear 96-well plate. This creates a 1:50 dilution. The final compound concentrations will be 200 µM, 100 µM, 50 µM, etc.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours. This mimics the conditions of many biological assays.[5]
-
Measure Turbidity: Measure the absorbance of each well at a wavelength between 600-700 nm using a plate reader. An increase in absorbance indicates light scattering due to compound precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance compared to the buffer-only control is considered the kinetic solubility limit under these conditions.
Advanced Solubilization Strategies
If standard solvents and co-solvents are insufficient, consider these advanced methods. The choice of method depends on the specific requirements of your assay.
Caption: Overview of methods to enhance the solubility of poorly soluble compounds.
-
pH Adjustment: As this compound has a basic amine, using an assay buffer with a slightly acidic pH (e.g., pH 6.0-6.5) can increase solubility by forming a protonated salt. Test a range of pH values to find the optimal balance between solubility and biological activity.
-
Use of Surfactants: Low concentrations (typically below the critical micelle concentration) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can help keep hydrophobic compounds in solution. However, surfactants can interfere with many assays, so their compatibility must be thoroughly validated.
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Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from the aqueous environment.[6] This can be a highly effective but more costly approach.
References
- 1. ijpbr.in [ijpbr.in]
- 2. chembk.com [chembk.com]
- 3. Benzocaine | 94-09-7 [chemicalbook.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Oxopropyl 2-aminobenzoate
Welcome to the technical support center for the synthesis of 2-Oxopropyl 2-aminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the scale-up of this important chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing a significantly lower than expected yield of the desired product. What are the potential causes and how can we improve it?
-
Answer: Low yields in the synthesis of this compound, which is an esterification reaction, are often attributed to the reversible nature of the reaction. To drive the equilibrium towards the product, several strategies can be employed:
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Excess of a Reactant: While not always cost-effective on a large scale, using a moderate excess of one of the reactants, typically the less expensive one, can shift the equilibrium.
-
Removal of Water: The formation of water as a byproduct can inhibit the forward reaction. On a laboratory scale, a Dean-Stark apparatus is effective for water removal. During scale-up, azeotropic distillation with a suitable solvent or the use of dehydrating agents that are compatible with the reaction conditions should be considered.
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Catalyst Inactivation: The amino group in 2-aminobenzoic acid can react with the acid catalyst (e.g., sulfuric acid), rendering it inactive. It is crucial to use a stoichiometric amount of the acid catalyst to ensure enough is available to protonate the carboxylic acid.[1]
-
Issue 2: Formation of Significant Impurities
-
Question: Our final product is contaminated with significant impurities. What are the likely side reactions, and how can we minimize them?
-
Answer: The primary impurity of concern in this synthesis is the N-alkylation product, 2-(2-oxopropylamino)benzoic acid. This arises from the reaction of the amino group of 2-aminobenzoic acid with chloroacetone.
-
Reaction Conditions: The competition between O-alkylation (ester formation) and N-alkylation is influenced by the reaction conditions. Generally, esterification is favored under acidic conditions, which protonates the more basic amino group, reducing its nucleophilicity.[2]
-
Minimizing N-Alkylation:
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Ensure the reaction is carried out under sufficiently acidic conditions.
-
Control the reaction temperature; higher temperatures can sometimes favor N-alkylation. A systematic study of the temperature profile is recommended during scale-up.
-
-
Issue 3: Difficulty in Product Purification
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Question: We are struggling to purify the this compound from the reaction mixture. What is an effective purification strategy for larger scales?
-
Answer: Purifying the target ester from unreacted starting materials, the N-alkylation byproduct, and other impurities requires a multi-step approach.
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Neutralization and Extraction: After the reaction is complete, the mixture should be cooled and neutralized with a weak base, such as a sodium carbonate solution. This will deprotonate the unreacted 2-aminobenzoic acid and any acidic byproducts, making them water-soluble. The desired ester, being neutral, will precipitate or can be extracted with a suitable organic solvent.[1][3]
-
Recrystallization: The crude product obtained after extraction can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). This is a highly effective method for removing closely related impurities on a larger scale.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended catalyst for this esterification on a large scale?
-
A1: Concentrated sulfuric acid is a common and cost-effective catalyst for Fischer esterification.[4] However, for scale-up, solid acid catalysts or other recyclable catalysts might be considered to simplify downstream processing and minimize acidic waste streams.
-
-
Q2: How can we monitor the progress of the reaction?
-
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress by observing the disappearance of the starting materials (2-aminobenzoic acid) and the appearance of the product.[3] For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is recommended.
-
-
Q3: What are the key safety considerations when working with chloroacetone?
-
A3: Chloroacetone is a lachrymator (tear gas) and is toxic.[5] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Relevant Information |
| Reversible Reaction | Use a moderate excess of one reactant or remove water via azeotropic distillation. | Fischer esterification is an equilibrium-limited process.[6] |
| Catalyst Inactivation | Use a stoichiometric amount of acid catalyst. | The amino group of 2-aminobenzoic acid is basic and can neutralize the acid catalyst.[1] |
| Incomplete Reaction | Increase reaction time or temperature moderately. Monitor reaction progress by TLC or HPLC. | Reaction kinetics can be slow; optimization of time and temperature is crucial. |
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Formation Pathway | Mitigation Strategy |
| 2-(2-oxopropylamino)benzoic acid | N-alkylation of the amino group of 2-aminobenzoic acid with chloroacetone. | Maintain acidic reaction conditions to protonate the amino group and reduce its nucleophilicity. Optimize reaction temperature. |
| Unreacted 2-aminobenzoic acid | Incomplete reaction. | Optimize reaction conditions (time, temperature, catalyst amount). |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab Scale)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzoic acid and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Slowly add a stoichiometric amount of concentrated sulfuric acid to the stirred mixture.
-
Reactant Addition: Add chloroacetone to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the mixture with a saturated solution of sodium carbonate until the pH is approximately 8.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
challenges in the characterization of 2-Oxopropyl 2-aminobenzoate
Welcome to the technical support center for the characterization of 2-Oxopropyl 2-aminobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
The characterization of this compound presents several challenges stemming from its chemical structure, which includes an aromatic amine, an ester linkage, and a keto group. Key challenges include:
-
Potential for Keto-Enol Tautomerism: The 2-oxopropyl group can potentially exist in equilibrium between the keto and enol forms. This can lead to issues in spectroscopic and chromatographic analyses, such as peak broadening or the appearance of multiple signals for a single compound.[1]
-
Chemical Stability: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions. The aminobenzoate moiety may also be prone to oxidation and photodegradation.[2][3]
-
Impurity Profile: Synthesis of this compound can result in various process-related impurities and degradation products that may interfere with its characterization.
Q2: Which analytical techniques are most suitable for the characterization of this compound?
A multi-technique approach is recommended for a comprehensive characterization:
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) is the most versatile technique for purity assessment and quantification.[4] Gas Chromatography (GC) may also be used, provided the compound is thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation and can be used to study tautomeric forms.[1]
-
Mass Spectrometry (MS): MS is essential for confirming the molecular weight and for identifying impurities and degradation products through fragmentation analysis.[2][3]
-
Infrared (IR) Spectroscopy: FT-IR helps to identify characteristic functional groups such as the amine (N-H), ester (C=O), and ketone (C=O) groups.
Q3: Are there any known stability issues I should be aware of during sample handling and storage?
Yes, this compound may be susceptible to degradation. Based on the chemistry of related compounds like methyl anthranilate, potential stability issues include:
-
Hydrolysis: The ester bond can be cleaved in the presence of water, especially at non-neutral pH, to form 2-aminobenzoic acid and 1-hydroxyacetone.
-
Photodegradation: Exposure to UV light may lead to degradation. It is advisable to protect samples from light.[2][3]
-
Oxidation: The aromatic amine group can be susceptible to oxidation. Samples should be stored under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.
Troubleshooting Guides
Chromatographic Analysis (HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| Broad or Tailing Peaks | 1. Keto-enol tautomerism.[1] 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust mobile phase pH or temperature to favor one tautomer. 2. Use a different stationary phase (e.g., mixed-mode).[4] 3. Reduce sample concentration. |
| Multiple Peaks for a Pure Sample | 1. Presence of tautomers.[1] 2. On-column degradation. 3. Isomeric impurities. | 1. Vary chromatographic conditions (temperature, mobile phase) to see if peak ratios change. 2. Use milder mobile phase conditions. 3. Use a higher resolution column or different chromatographic mode.[4] |
| Poor Resolution from Impurities | 1. Inappropriate mobile phase composition. 2. Unsuitable stationary phase. | 1. Perform gradient elution. 2. Screen different columns (e.g., C18, Phenyl, Cyano). |
Spectroscopic Analysis (NMR)
| Problem | Potential Cause | Troubleshooting Steps |
| Complex ¹H NMR Spectrum with More Peaks than Expected | 1. Presence of keto-enol tautomers.[1] 2. Solvent effects. 3. Presence of impurities. | 1. Acquire spectra at different temperatures to observe potential coalescence of tautomeric signals. 2. Use a different deuterated solvent. 3. Purify the sample using chromatography. |
| Broad Signals for -NH₂ or Enolic -OH Protons | 1. Proton exchange with residual water in the solvent. 2. Quadrupolar broadening from the nitrogen atom. | 1. Use a freshly opened ampule of deuterated solvent or add a small amount of D₂O to exchange the labile protons. 2. This is an inherent property; however, 2D NMR techniques can still provide connectivity information. |
Experimental Protocols
General HPLC Method for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any non-polar impurities. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm and 330 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at 300 MHz or higher.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A higher sample concentration (20-50 mg) may be necessary.
-
Longer acquisition times are typically required.
-
Visualizations
Caption: Workflow for the synthesis, purification, and characterization of this compound.
Caption: Logical workflow for troubleshooting unexpected analytical results for this compound.
References
avoiding hydrolysis of the ester in 2-Oxopropyl 2-aminobenzoate
This guide provides researchers, scientists, and drug development professionals with essential information for handling 2-Oxopropyl 2-aminobenzoate, focusing on preventing the common issue of ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it particularly susceptible to hydrolysis?
A1: this compound is an ester of 2-aminobenzoic acid (anthranilic acid). Like all esters, it is susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond to yield the parent carboxylic acid (2-aminobenzoic acid) and alcohol (2-oxopropanol). However, this specific molecule is unusually labile due to its chemical structure. The amino group (-NH2) is located at the ortho-position relative to the ester group, which allows it to act as an intramolecular general base catalyst, significantly accelerating the rate of hydrolysis.[1][2] This catalytic effect is most pronounced in a pH range of approximately 4 to 8.[1][2] The rate of this intramolecularly catalyzed reaction can be 50 to 100 times faster than that of similar benzoate esters without the ortho-amino group.[1][2]
Q2: What are the primary factors that cause the hydrolysis of my compound?
A2: The primary factors that induce hydrolysis are the presence of water, pH, and temperature.
-
Moisture: Water is a necessary reactant for hydrolysis. Even trace amounts of moisture in solvents or from atmospheric humidity can lead to significant degradation over time.[3]
-
pH: The hydrolysis rate is highly pH-dependent. The reaction is catalyzed by both acids (pH < 4) and bases (pH > 8).[4][5] For this specific compound, the hydrolysis rate is significantly accelerated between pH 4 and 8 due to intramolecular catalysis by the neighboring amino group.[1][2]
-
Temperature: Higher temperatures increase the kinetic rate of the hydrolysis reaction.[1]
-
Enzymes: If working with biological matrices (e.g., plasma, cell lysates), enzymes like carboxylesterases can rapidly hydrolyze the ester bond.[2][6]
Q3: How can I properly store this compound to ensure its stability?
A3: Proper storage is critical to maintain the integrity of the compound.[7] Both the solid compound and solutions should be stored with the following precautions:
-
Solid Form: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a desiccator to minimize moisture exposure.
-
Solutions: Prepare solutions in dry, aprotic solvents whenever possible. If aqueous solutions are necessary, use deoxygenated, high-purity water and prepare them fresh before each experiment.
-
Temperature: Store both solid samples and solutions at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C or -80°C).[7] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[7]
Q4: What solvents are recommended for handling this compound?
A4: To minimize hydrolysis, the use of dry, aprotic solvents is highly recommended. Suitable solvents include:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Dimethyl sulfoxide (DMSO)
Avoid protic solvents like water, methanol, and ethanol unless absolutely required by the experimental protocol. If an aqueous buffer is necessary, it should be prepared with high-purity water, adjusted to the optimal pH, and used immediately.
Q5: I suspect my sample has degraded. How can I confirm and quantify the hydrolysis?
A5: Several analytical techniques can be used to detect and quantify the hydrolysis of this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method. A reversed-phase HPLC method with UV detection can separate the parent ester from its hydrolysis product, 2-aminobenzoic acid. By running a standard of the parent compound and the potential degradation product, you can identify and quantify the extent of hydrolysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the appearance of new signals corresponding to the hydrolysis products and the disappearance of the parent compound's signals.[8]
-
Mass Spectrometry (MS): MS can confirm the identity of the degradation product by detecting its specific mass-to-charge ratio.[9]
-
Infrared (IR) Spectroscopy: IR can show a shift in the carbonyl (C=O) stretching frequency from the ester (~1750 cm⁻¹) to the carboxylic acid (~1710 cm⁻¹), along with the appearance of a broad O-H stretch for the carboxylic acid.[10]
Q6: Are there any chemical additives I can use to prevent hydrolysis?
A6: While the primary strategy should be controlling moisture, pH, and temperature, certain additives may help in specific formulations.
-
Ester Stabilizers: Compounds like carbodiimides can react with the carboxylic acid formed during hydrolysis, although their primary use is in synthesis.[3] Their utility in preventing hydrolysis in a prepared solution needs to be evaluated on a case-by-case basis.
-
Chelating Agents: Agents like EDTA can be added to aqueous solutions to sequester metal ions that might catalyze hydrolysis.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of the compound observed in solution. | Presence of Water: The solvent may not be anhydrous, or the solution was exposed to atmospheric moisture. | Use fresh, anhydrous solvents from a sealed bottle. Prepare solutions under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket). |
| Incorrect pH: The solution pH is in the optimal range for acid, base, or intramolecular catalysis (pH 4-8). | If using an aqueous medium, carefully control the pH with a suitable buffer system. Test the stability of your compound at different pH values to find the most stable range for your specific application. | |
| Inconsistent results in bioassays or chemical reactions. | Sample Degradation: The stock solution or the sample in the assay medium has hydrolyzed, leading to a lower effective concentration of the active compound. | Always use freshly prepared solutions. Perform a stability test of the compound in your specific assay medium to understand its degradation kinetics. Re-analyze the purity of your stock solution via HPLC. |
| Appearance of an unexpected peak in my HPLC/LC-MS analysis. | Hydrolysis Product: The new peak likely corresponds to 2-aminobenzoic acid. | Co-inject a standard of 2-aminobenzoic acid to confirm the identity of the peak. If confirmed, review all storage and handling procedures to identify the source of moisture or pH issue. |
Data and Protocols
Data Presentation
Table 1: Factors Influencing Hydrolysis Rate of 2-Aminobenzoate Esters
| Factor | Condition | Expected Impact on Hydrolysis Rate | Rationale |
| pH | < 4 | Increased | Acid-catalyzed hydrolysis.[4] |
| 4 - 8 | Significantly Increased | Intramolecular general base catalysis by the ortho-amino group.[1][2] | |
| > 8 | Increased | Base-catalyzed hydrolysis (saponification).[5] | |
| Temperature | Elevated Temperature | Increased | Provides activation energy for the reaction, increasing the kinetic rate.[1] |
| Solvent | Protic (Water, Alcohols) | High | Water is a reactant; alcohols can participate in transesterification. |
| Aprotic (ACN, THF, DMSO) | Low | Solvents do not participate in the hydrolysis reaction. | |
| Additives | Metal Ions | May Increase | Lewis acids can catalyze ester hydrolysis.[3] |
| Esterase Enzymes | Dramatically Increased | Biological catalysts that specialize in hydrolyzing esters.[6] |
Table 2: Recommended Storage Conditions
| Form | Container | Atmosphere | Temperature | Location |
| Solid | Tightly sealed, amber glass vial | Inert (Argon or Nitrogen) | -20°C | In a desiccator |
| Solution (Aprotic Solvent) | Tightly sealed vial with PTFE-lined cap | Inert (Argon or Nitrogen) | -20°C or -80°C | Dark, dry location |
| Solution (Aqueous) | Prepare fresh before use | N/A | Use Immediately | N/A |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving: Upon receipt, immediately store the solid compound in a desiccator at -20°C.
-
Preparation of Stock Solution: a. Allow the container of the solid compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation. b. Weigh the required amount of solid in a controlled, low-humidity environment or under a stream of inert gas. c. Dissolve the solid in a fresh, anhydrous aprotic solvent (e.g., DMSO or Acetonitrile) to the desired concentration.
-
Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in vials with PTFE-lined caps. b. Purge the headspace of each vial with argon or nitrogen before sealing. c. Store the aliquots at -80°C.
-
Use: When needed, remove a single aliquot and allow it to thaw completely. Use it for the experiment and discard any unused portion of that aliquot to avoid freeze-thaw cycles and moisture contamination.
Protocol 2: HPLC Method for Assessing Purity and Detecting Hydrolysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 310 nm (2-aminobenzoic acid has a distinct UV absorbance).
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound in acetonitrile.
-
Prepare a standard solution of 2-aminobenzoic acid in acetonitrile.
-
Analyze both standards to determine their retention times.
-
Analyze the test sample.
-
Compare the chromatogram of the test sample to the standards to identify and quantify the parent compound and the hydrolysis product.
-
Visualizations
References
- 1. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. carbodiimide.com [carbodiimide.com]
- 4. savemyexams.com [savemyexams.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Acid-Catalyzed Ester Hydrolysis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of labile esters for esterase–assisted accumulation of nitroxides into cells: A model for in vivo EPR imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Oxopropyl 2-aminobenzoate and Other Aminobenzoate Esters for Researchers and Drug Development Professionals
An objective comparison of the physicochemical properties and biological activities of 2-Oxopropyl 2-aminobenzoate with other key aminobenzoate esters. This guide provides available experimental data, detailed protocols for synthesis and analysis, and visual representations of relevant biological pathways to support research and development in medicinal chemistry.
Aminobenzoate esters are a significant class of compounds in pharmacology and medicinal chemistry, renowned for their applications as local anesthetics and their potential as antimicrobial agents. This guide provides a comparative overview of this compound against other common aminobenzoate esters, focusing on their chemical properties, biological activities, and the experimental methodologies used for their evaluation. While experimental data for this compound is limited in publicly available literature, this guide compiles available data for related aminobenzoate esters to provide a valuable comparative context for researchers.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of aminobenzoate esters, such as melting point, boiling point, and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties influence formulation, absorption, distribution, and metabolism. Below is a compilation of available data for a selection of aminobenzoate esters.
Table 1: Physicochemical Properties of Selected Aminobenzoate Esters
| Compound | Isomer | Ester Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | ortho- | 2-Oxopropyl | C₁₀H₁₁NO₃ | 193.20 | Data not available | Data not available |
| Methyl 2-aminobenzoate | ortho- | Methyl | C₈H₉NO₂ | 151.16 | 24 | 256 |
| Ethyl 2-aminobenzoate | ortho- | Ethyl | C₉H₁₁NO₂ | 165.19 | 13 | 268 |
| Propyl 2-aminobenzoate | ortho- | Propyl | C₁₀H₁₃NO₂ | 179.22 | -25 | 283 |
| Methyl 3-aminobenzoate | meta- | Methyl | C₈H₉NO₂ | 151.16 | 39 | 281.5 |
| Methyl 4-aminobenzoate | para- | Methyl | C₈H₉NO₂ | 151.16 | 110-111 | 273.17 |
| Ethyl 4-aminobenzoate (Benzocaine) | para- | Ethyl | C₉H₁₁NO₂ | 165.19 | 88-90[1] | 310[2] |
| Propyl 4-aminobenzoate | para- | Propyl | C₁₀H₁₃NO₂ | 179.22 | 74-76 | Data not available |
| Isopropyl 4-aminobenzoate | para- | Isopropyl | C₁₀H₁₃NO₂ | 179.22 | Data not available | Data not available |
| tert-Butyl 2-aminobenzoate | ortho- | tert-Butyl | C₁₁H₁₅NO₂ | 193.24 | Data not available | Data not available |
Biological Activity: Local Anesthetic and Antimicrobial Properties
Aminobenzoate esters are widely recognized for their local anesthetic effects, which are attributed to their ability to block voltage-gated sodium channels in nerve membranes. Additionally, many of these compounds exhibit antimicrobial activity, often by interfering with folic acid synthesis in microorganisms.
Mechanism of Action: Local Anesthesia
The primary mechanism of action for local anesthetic aminobenzoate esters involves the blockade of voltage-gated sodium channels. The uncharged form of the anesthetic molecule penetrates the nerve cell membrane. Once inside the axoplasm, it equilibrates to its charged, cationic form, which then binds to a specific receptor site within the sodium channel pore. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve conduction and the sensation of pain.[3][4]
Caption: Mechanism of local anesthesia by aminobenzoate esters.
Antimicrobial Activity
Certain aminobenzoate esters have demonstrated notable antimicrobial activity. This is often attributed to their structural similarity to para-aminobenzoic acid (PABA), a crucial precursor in the bacterial synthesis of folic acid. By acting as competitive inhibitors of dihydropteroate synthase, these compounds can disrupt bacterial growth. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity.
Table 2: Antimicrobial Activity (MIC) of Selected Aminobenzoate Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | Bacillus subtilis | (pMICbs = 2.11 µM/ml) |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide | Staphylococcus aureus | (pMICsa value 1.82 µM/ml) |
| p-bromo derivative of PABA | Candida albicans | (pMICan, ca=1.81 µM/ml) |
| p-bromo derivative of PABA | Aspergillus niger | (pMICan, ca=1.81 µM/ml) |
Source: Data compiled from a study on p-amino benzoic acid derivatives.[5] Note that these are derivatives and not simple esters.
Experimental Protocols
General Synthesis of Aminobenzoate Esters via Fischer Esterification
Fischer esterification is a common and effective method for synthesizing aminobenzoate esters from the corresponding aminobenzoic acid and an alcohol in the presence of an acid catalyst.[6][7][8]
Materials:
-
p-Aminobenzoic acid (or other isomer)
-
Absolute ethanol (or other alcohol)
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Ice water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve the aminobenzoic acid in an excess of the desired alcohol with stirring.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the mixture. A precipitate may form.[6]
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 60-75 minutes, or until the reaction is complete (can be monitored by TLC).[6]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice water.
-
Slowly neutralize the solution by adding 10% sodium carbonate solution dropwise with stirring until the pH is approximately 8. Effervescence will be observed.[6]
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with several portions of cold water.
-
Dry the purified ester product.
Caption: Experimental workflow for Fischer Esterification.
Conclusion
While this compound remains a compound with limited available data, this guide provides a comparative framework based on the well-documented properties of other aminobenzoate esters. The provided data tables, mechanistic diagrams, and experimental protocols offer a valuable resource for researchers and drug development professionals. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully understand its potential within this important class of molecules. The structure-activity relationships derived from the existing data on various aminobenzoate esters can guide the design and synthesis of novel analogs with potentially enhanced therapeutic properties.
References
- 1. asm.org [asm.org]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating Cross-Reactivity: A Comparative Guide for 2-Oxopropyl 2-aminobenzoate in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Understanding the Molecule: 2-Oxopropyl 2-aminobenzoate
This compound, also known as anthranilic acid, 2-oxopropyl ester, is characterized by a 2-aminobenzoate (anthranilate) core structure and a 2-oxopropyl ester side chain. The potential for cross-reactivity in biological assays arises from the ability of antibodies or other detection reagents to recognize and bind to these structural motifs, which may be shared by other molecules present in the sample.
Potential Cross-Reactivity in Immunoassays
Immunoassays, particularly competitive enzyme-linked immunosorbent assays (ELISAs), are commonly used for the detection of small molecules. In a competitive immunoassay, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[1][2][3] Cross-reactivity occurs when other compounds in the sample, structurally similar to the target analyte, also bind to the antibody, leading to an overestimation of the target analyte's concentration.[1]
Given the structure of this compound, potential cross-reactants can be categorized based on their shared structural features:
-
Analogs of the 2-Aminobenzoate Core: Other esters of 2-aminobenzoic acid (anthranilic acid) are prime candidates for cross-reactivity.
-
Molecules with Similar Side Chains: Compounds containing a short ketone group, such as acetone, could potentially interact with the assay's antibody, although this is generally less likely to cause significant interference unless present at very high concentrations.[4]
The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay and the concentration of the interfering compound.[5]
Comparative Analysis of Potential Cross-Reactivity
| Compound | Structure | Shared Moiety with this compound | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| This compound | (Structure of Target Molecule) | - | 100 | Target Analyte |
| Methyl 2-aminobenzoate (Methyl anthranilate) | (Structure of Methyl anthranilate) | 2-Aminobenzoate core | High | High structural similarity of the core aromatic ring and amino group.[7] |
| Ethyl 2-aminobenzoate (Ethyl anthranilate) | (Structure of Ethyl anthranilate) | 2-Aminobenzoate core | High | High structural similarity of the core aromatic ring and amino group. |
| 2-Aminobenzoic acid (Anthranilic acid) | (Structure of Anthranilic acid) | 2-Aminobenzoate core | Moderate to High | The free carboxylic acid may alter binding affinity compared to the ester.[8] |
| Acetone | (Structure of Acetone) | 2-Oxopropyl side chain (ketone) | Very Low | The small size and different overall structure make significant cross-reactivity unlikely.[4] |
| 4-Aminobenzoic acid | (Structure of 4-Aminobenzoic acid) | Aminobenzoate isomer | Low | The different position of the amino group is likely to significantly reduce antibody recognition. |
Note: The predicted cross-reactivity values are estimations based on structural similarity and general principles of immunoassay cross-reactivity. Actual cross-reactivity must be determined experimentally.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound and its potential interfering compounds, a competitive ELISA is a suitable method.
Competitive ELISA Protocol for Small Molecule Quantification
This protocol provides a general framework for developing a competitive ELISA to measure a small molecule like this compound and assess the cross-reactivity of other compounds.
Materials:
-
High-binding 96-well microtiter plates
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA or OVA)
-
Primary Antibody: Specific for this compound
-
Standard: Pure this compound
-
Potential Cross-Reactants: Pure samples of suspected interfering compounds
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., 100 µL of 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a standard curve by serially diluting the this compound standard in assay buffer.
-
Prepare solutions of the potential cross-reactants at various concentrations in assay buffer.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Immediately add 50 µL of the primary antibody (at a pre-determined optimal dilution) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody (at its optimal dilution in assay buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Analysis:
-
Generate a standard curve by plotting the absorbance against the concentration of the this compound standard.
-
Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and for each potential cross-reactant.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Standard / IC50 of Cross-reactant) x 100
Visualizing the Concepts
To further clarify the principles discussed, the following diagrams illustrate the competitive immunoassay workflow and the concept of cross-reactivity.
Caption: A generalized workflow for a competitive ELISA.
Caption: Conceptual illustration of antibody specificity and cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of this compound is currently lacking, a predictive analysis based on structural similarity provides valuable insights for researchers. It is anticipated that other esters of 2-aminobenzoic acid will exhibit significant cross-reactivity, while compounds with only a similar side chain, such as acetone, are unlikely to cause major interference. For any quantitative biological assay, it is imperative to experimentally validate the specificity and determine the cross-reactivity of potentially interfering compounds to ensure the accuracy and reliability of the results. The provided competitive ELISA protocol serves as a starting point for such validation studies.
References
- 1. envirologix.com [envirologix.com]
- 2. Types Of Immunoassay - And When To Use Them | Quanterix [quanterix.com]
- 3. bluegreentest.com.au [bluegreentest.com.au]
- 4. Anthranilic acid derivatives as novel ligands for farnesoid X receptor (FXR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypersensitivity reactions to anthranilic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison: 2-Oxopropyl 2-aminobenzoate and its Synthetic Precursors
A detailed analysis of the spectral characteristics of 2-Oxopropyl 2-aminobenzoate alongside its precursors, Isatoic Anhydride and Chloroacetone, providing valuable insights for researchers and professionals in drug development and chemical synthesis.
This guide offers an objective spectroscopic comparison of the target molecule, this compound, with its commercially available precursors, Isatoic Anhydride and Chloroacetone. By presenting key experimental data in a clear and structured format, this document aims to facilitate the identification and characterization of these compounds in a laboratory setting. The synthesis of this compound involves the reaction of Isatoic Anhydride and Chloroacetone, making a thorough understanding of their individual spectral properties crucial for monitoring reaction progress and confirming product formation.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. While experimental data for the precursors is readily available, the spectroscopic data for this compound is largely predicted based on the analysis of related structures and the expected outcomes of the synthesis.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | -CH₂- Protons | -CH₃ Protons | Other Protons | Solvent |
| This compound | ~6.6-7.9 (m, 4H) | ~4.8 (s, 2H) | ~2.2 (s, 3H) | ~5.5 (br s, 2H, -NH₂) | CDCl₃ |
| Isatoic Anhydride | 7.2-8.1 (m, 4H) | - | - | ~11.0 (br s, 1H, -NH) | DMSO-d₆ |
| Chloroacetone | - | 4.3 (s, 2H) | 2.4 (s, 3H) | - | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C=O (Carbonyl) | Aromatic Carbons | -CH₂- Carbon | -CH₃ Carbon | Solvent |
| This compound | ~205 (ketone), ~167 (ester) | ~110-150 | ~70 | ~27 | CDCl₃ |
| Isatoic Anhydride | 162.5, 148.1 | 115.4, 117.8, 124.5, 130.4, 136.7, 140.9 | - | - | DMSO-d₆ |
| Chloroacetone | 201.8 | - | 49.5 | 26.3 | CDCl₃ |
Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)
| Compound | N-H Stretching | C=O Stretching | C-O Stretching | Other Key Peaks |
| This compound | ~3400-3300 (asymmetric & symmetric) | ~1720 (ester), ~1700 (ketone) | ~1250 | Aromatic C-H, C=C |
| Isatoic Anhydride | ~3180 | ~1770, ~1730 (anhydride) | ~1280, ~1050 | Aromatic C-H, C=C |
| Chloroacetone | - | ~1740 | - | C-Cl stretch (~700) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 193.07 | 120 ([M-C₃H₅O]⁺), 77 |
| Isatoic Anhydride | 163.03 | 119 ([M-CO₂]⁺), 92, 65 |
| Chloroacetone | 92.00 (Cl³⁵), 94.00 (Cl³⁷) | 43 ([CH₃CO]⁺), 49 ([CH₂Cl]⁺) |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of Isatoic Anhydride with Chloroacetone in the presence of a base.
-
Materials: Isatoic anhydride, Chloroacetone, a suitable base (e.g., potassium carbonate, triethylamine), and a polar aprotic solvent (e.g., acetone, DMF).
-
Procedure: To a solution of Isatoic anhydride in the chosen solvent, the base is added, followed by the dropwise addition of Chloroacetone. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration to remove any inorganic salts, followed by removal of the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples are typically analyzed as KBr pellets, while liquid samples are analyzed as neat films between NaCl plates.
-
Mass Spectrometry: Mass spectra are recorded on a mass spectrometer using a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
Visualizing the Synthesis
The following diagrams illustrate the chemical reaction and a general workflow for the synthesis and characterization process.
Caption: Reaction scheme for the synthesis.
Caption: General experimental workflow.
A Comparative Guide to the Biological Efficacy of 2-Aminobenzoic Acid and its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the biological efficacy of 2-aminobenzoic acid (anthranilic acid) and its ester derivatives. While a direct comparative study on the biological activity of 2-Oxopropyl 2-aminobenzoate versus its parent compound is not available in the current scientific literature, this guide aims to provide a valuable resource by summarizing the known biological activities of 2-aminobenzoic acid and comparing them with those of its well-studied ester derivatives, such as methyl and ethyl anthranilate. This comparative approach allows for an informed perspective on the potential activities of novel derivatives like this compound.
The available data indicates that both 2-aminobenzoic acid and its derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Esterification of the carboxyl group of 2-aminobenzoic acid has been shown to modulate these activities, in some cases leading to enhanced potency. This guide presents available quantitative data in structured tables, details common experimental protocols for assessing biological activity, and provides visualizations of relevant biological pathways and experimental workflows.
Introduction to 2-Aminobenzoic Acid and Its Derivatives
2-Aminobenzoic acid, also known as anthranilic acid, is an aromatic amino acid that serves as a precursor in the biosynthesis of tryptophan and other important biological molecules.[1] Its chemical structure, featuring both a carboxylic acid and an amino group on a benzene ring, makes it a versatile scaffold for chemical modifications, leading to a wide array of derivatives with diverse pharmacological properties.[2][3] These derivatives are explored for their potential as antimicrobial, anti-inflammatory, analgesic, and anticancer agents.[4][5]
Esterification of the carboxylic acid group is a common modification of 2-aminobenzoic acid, leading to the formation of various anthranilate esters. These esters have been investigated for their biological activities, which can differ significantly from the parent compound due to changes in physicochemical properties such as lipophilicity and bioavailability. This guide will focus on comparing the known biological efficacy of 2-aminobenzoic acid with its ester derivatives to provide a framework for understanding their structure-activity relationships.
Comparative Biological Efficacy
Antimicrobial Activity
Both 2-aminobenzoic acid and its ester derivatives have demonstrated notable antimicrobial properties against a range of bacteria and fungi. The mechanism of action for some derivatives is believed to involve the inhibition of folic acid synthesis in microorganisms, similar to sulfonamides.[6]
2.1.1. Antibacterial Activity
Studies have shown that esterification of 2-aminobenzoic acid can enhance its antibacterial activity. For instance, certain Schiff bases and esters of p-aminobenzoic acid (an isomer of anthranilic acid) have shown greater potency than the parent acid.[7] Anthranilate has also been found to increase the antibiotic susceptibility of various bacteria, including Escherichia coli, Salmonella enterica, Bacillus subtilis, and Staphylococcus aureus.[8] Linalyl anthranilate has demonstrated bactericidal activity against carbapenemase-producing Klebsiella pneumoniae.
Table 1: Comparative Antibacterial Activity of 2-Aminobenzoic Acid and its Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| 2-Aminobenzoic Acid | Escherichia coli | >1000 | [9] |
| Staphylococcus aureus | >1000 | [9] | |
| Methyl 2-amino-5-(methylselanyl) benzoate | Escherichia coli | Not specified (91.3% inhibition) | [10][11] |
| Staphylococcus aureus | Not specified (90.5% inhibition) | [10][11] | |
| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (PABA derivative) | Bacillus subtilis | 2.11 µM/ml | [7] |
| N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide (PABA derivative) | Staphylococcus aureus | 1.82 µM/ml | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial activity. Data for direct comparison is limited and collected from various studies.
2.1.2. Antifungal Activity
Methyl anthranilate has been shown to possess significant antifungal activity against various plant pathogenic fungi.[12] Studies on other derivatives also suggest that the esterification of 2-aminobenzoic acid can lead to potent antifungal agents. For example, specific derivatives have shown increased efficacy against Candida albicans and Aspergillus niger.[13] One study found that a methyl anthranilate derivative showed antifungal activity comparable to the standard drug clotrimazole.[10][11]
Table 2: Comparative Antifungal Activity of 2-Aminobenzoic Acid Derivatives
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Methyl Anthranilate | Botrytis cinerea | 1 mM (complete cessation at 5 mM) | [12] |
| Colletotrichum gloeosporioides | 1 mM (complete cessation at 5 mM) | [12] | |
| Methyl 2-amino-5-(methylselanyl) benzoate | Candida albicans | Comparable to Clotrimazole | [10][11] |
| p-bromo derivative of PABA | Candida albicans | Not specified (Active) | [7] |
| Aspergillus niger | Not specified (Active) | [7] |
Anti-inflammatory Activity
Derivatives of 2-aminobenzoic acid are widely recognized for their anti-inflammatory properties. The well-known non-steroidal anti-inflammatory drugs (NSAIDs), the fenamates (e.g., mefenamic acid), are derivatives of N-phenylanthranilic acid.[5] The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.[14]
Esterification can influence the anti-inflammatory potency and selectivity towards COX-1 and COX-2 enzymes. Studies on various ester derivatives have shown significant anti-inflammatory effects in animal models.[15] For instance, certain N-substituted anthranilic acid derivatives have demonstrated potent anti-inflammatory activity comparable to or greater than standard drugs like phenylbutazone.
Table 3: Anti-inflammatory Activity of 2-Aminobenzoic Acid Derivatives
| Compound/Derivative | Assay Model | % Inhibition of Edema | Reference |
| N-phenyl anthranilic acid derivatives | Carrageenan-induced rat paw edema | 68.54% | [5] |
| 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo)benzoic acids | Acetic acid-induced writhing | More potent than aspirin | [4] |
| N-substituted anthranilic acid derivative (Compound 5) | Carrageenan-induced rat paw edema | 51.05% | |
| Alkyl/arylidene-2-aminobenzothiazoles (Compound 2g) | Carrageenan-induced rat paw edema | Potent activity | [16] |
| 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones (Compound 3g) | Carrageenan-induced rat paw edema | More potent than 2g | [16] |
Experimental Protocols
Antimicrobial Susceptibility Testing
A common method to determine the antimicrobial efficacy of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Preparation of Test Compounds: Dissolve the test compounds (2-aminobenzoic acid and its derivatives) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Preparation of Microplates: Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions of the test compounds in the microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Assay
The carrageenan-induced paw edema model in rats is a widely used acute inflammatory model to screen for anti-inflammatory activity.
Protocol: Carrageenan-Induced Rat Paw Edema
-
Animals: Use healthy adult rats (e.g., Wistar or Sprague-Dawley strain).
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups for different doses of the 2-aminobenzoic acid derivatives.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject a 1% solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Visualizations
General Workflow for Antimicrobial Susceptibility Testing
Caption: General experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Simplified Cyclooxygenase (COX) Pathway Inhibition
Caption: Simplified pathway showing the inhibition of COX enzymes by 2-aminobenzoic acid derivatives.
Conclusion
While direct comparative data for this compound is currently unavailable, this guide demonstrates that 2-aminobenzoic acid and its ester derivatives are a promising class of compounds with a wide range of biological activities. The available evidence suggests that modification of the carboxylic acid group through esterification can significantly influence the antimicrobial and anti-inflammatory properties of the parent molecule, often leading to enhanced efficacy.
The provided data tables and experimental protocols offer a valuable starting point for researchers interested in exploring the therapeutic potential of novel 2-aminobenzoic acid derivatives. Further research, including direct comparative studies of compounds like this compound, is warranted to fully elucidate their structure-activity relationships and to identify lead candidates for drug development. The visualizations included in this guide serve to clarify complex biological pathways and experimental procedures, aiding in the design and interpretation of future studies in this field.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 8. Anthranilate Acts as a Signal to Modulate Biofilm Formation, Virulence, and Antibiotic Tolerance of Pseudomonas aeruginosa and Surrounding Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates [mdpi.com]
- 11. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methyl anthranilate: production and applications_Chemicalbook [chemicalbook.com]
- 13. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anti-inflammatory activity of alkyl/arylidene-2-aminobenzothiazoles and 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-Oxopropyl 2-aminobenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of therapeutic candidates. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-Oxopropyl 2-aminobenzoate, a key building block in medicinal chemistry. The performance of these methods will be compared with their application to structurally similar alternatives, Methyl 2-aminobenzoate and Ethyl 2-aminobenzoate, supported by detailed experimental protocols and illustrative data.
Comparative Purity Analysis
The purity of this compound and its analogues can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for structural confirmation and detection of impurities with different proton or carbon environments.
| Parameter | This compound | Methyl 2-aminobenzoate | Ethyl 2-aminobenzoate |
| Molecular Formula | C₁₀H₁₁NO₃ | C₈H₉NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 193.19 g/mol | 151.16 g/mol | 165.19 g/mol |
| HPLC Purity (Area %) | 99.2% | 99.5% | 99.3% |
| Major Impurity (GC-MS) | 2-Aminobenzoic acid (0.3%) | 2-Aminobenzoic acid (0.2%) | 2-Aminobenzoic acid (0.4%) |
| ¹H NMR Conformation | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR Conformation | Conforms to structure | Conforms to structure | Conforms to structure |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of 2-aminobenzoate esters.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of the respective 2-aminobenzoate ester at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a sample solution of the synthesized compound at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated based on the area percentage of the main peak in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the identification and quantification of volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.
-
Procedure:
-
Prepare a sample solution of the synthesized compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Inject the sample into the GC-MS system.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for structural confirmation and to identify the presence of any structural isomers or other non-volatile impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of CDCl₃.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure and identify any impurity signals.
-
Expected ¹H NMR Data:
-
Methyl 2-aminobenzoate: ¹H NMR (CDCl₃, 400 MHz): δ 7.84 (dd, J = 8.4, 1.6 Hz, 1H), 7.24 (m, 1H), 6.62 (t, J = 7.6 Hz, 2H), 5.71 (s, br, 2H), 3.84 (s, 3H).[1]
-
Ethyl 2-aminobenzoate: ¹H NMR data is available in spectral databases such as the Sadtler Research Laboratories Spectral Collection.[2]
Expected ¹³C NMR Data:
-
Methyl 2-aminobenzoate: ¹³C NMR (CDCl₃, 100 MHz): δ 168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5.[1]
Purity Assessment Workflow
The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound like this compound.
References
Comparative Analysis of 2-Oxopropyl 2-aminobenzoate: A Review of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information regarding the biological activity and comparative performance of 2-Oxopropyl 2-aminobenzoate. While the broader class of 2-aminobenzoate derivatives has been extensively studied for various therapeutic applications, data specifically pertaining to the 2-oxopropyl ester is not available. This guide, therefore, cannot provide a direct comparative analysis as requested but will instead offer a contextual overview based on the known properties of structurally related compounds.
The 2-aminobenzoate (anthranilate) scaffold is a well-established pharmacophore known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The therapeutic potential of these compounds is often modulated by the nature of the ester or amide substituent attached to the carboxyl group of the 2-aminobenzoic acid backbone.
Potential Advantages Based on Structural Analogs
Based on structure-activity relationship (SAR) studies of similar 2-aminobenzoate esters, certain theoretical advantages for this compound can be hypothesized:
-
Enhanced Bioavailability: The presence of a ketone functional group in the propyl chain could potentially influence the compound's polarity and hydrogen bonding capacity, which may affect its solubility, membrane permeability, and overall bioavailability.
-
Modified Metabolic Stability: The ester linkage is susceptible to hydrolysis by esterases in the body. The electronic and steric effects of the 2-oxopropyl group could alter the rate of this hydrolysis, potentially leading to a modified pharmacokinetic profile compared to simpler alkyl esters.
-
Novel Target Interactions: The ketone moiety introduces an additional site for potential interactions with biological targets through hydrogen bonding or other non-covalent interactions. This could lead to a unique pharmacological profile or enhanced potency against specific enzymes or receptors.
Comparison with Similar Compounds: A Hypothetical Framework
While direct experimental data is absent, a comparative framework can be proposed for future studies. The performance of this compound could be evaluated against a panel of other 2-aminobenzoate esters with varying alkyl and functionalized side chains.
Table 1: Hypothetical Comparative Data for 2-Aminobenzoate Esters
| Compound | Antimicrobial Activity (MIC, µg/mL) | Anti-inflammatory Activity (IC50, µM) | Anticancer Activity (GI50, µM) |
| This compound | Data not available | Data not available | Data not available |
| Methyl 2-aminobenzoate | Varies by microbial strain | Varies by assay | Varies by cell line |
| Ethyl 2-aminobenzoate (Benzocaine) | Limited data | Primarily known as a local anesthetic | Limited data |
| Propyl 2-aminobenzoate | Varies by microbial strain | Varies by assay | Varies by cell line |
| Isopropyl 2-aminobenzoate | Varies by microbial strain | Varies by assay | Varies by cell line |
Proposed Experimental Protocols for Future Investigation
To ascertain the advantages of this compound, a series of standardized in vitro and in vivo experiments would be required.
Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Prepare serial twofold dilutions of this compound and comparator compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assay (COX-2 Inhibition Assay)
-
Enzyme and Substrate Preparation: Prepare a solution of recombinant human cyclooxygenase-2 (COX-2) enzyme and a solution of the substrate, arachidonic acid.
-
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Quantification of Prostaglandin E2: Measure the production of prostaglandin E2 (PGE2), a key inflammatory mediator, using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of GI50: The concentration that causes 50% growth inhibition (GI50) is determined from the dose-response curve.
Visualizing Research Pathways
To guide future research, the following diagrams illustrate a potential workflow for the synthesis and evaluation of this compound and a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.
Figure 1: A proposed experimental workflow for the synthesis and biological evaluation of this compound.
Figure 2: A hypothetical anti-inflammatory signaling pathway that could be investigated for this compound.
Confirming the Structure of 2-Oxopropyl 2-aminobenzoate with 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the chemical structure of a synthesized compound is a critical step in ensuring the integrity of their research. This guide provides a comparative analysis using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy to definitively establish the structure of 2-Oxopropyl 2-aminobenzoate and differentiate it from plausible isomers.
The isomeric landscape for a molecule with the chemical formula C₁₀H₁₁NO₃, such as this compound, presents several structural possibilities that can be challenging to distinguish using one-dimensional NMR or mass spectrometry alone. In this guide, we will focus on differentiating the target molecule from three key isomers: 2-Oxopropyl 3-aminobenzoate, 2-Oxopropyl 4-aminobenzoate, and 1-Oxopropan-2-yl 2-aminobenzoate. By leveraging the power of 2D NMR techniques—specifically COSY, HSQC, and HMBC—we can map the connectivity of atoms within the molecule and provide unambiguous structural confirmation.
Predicted 2D NMR Data for Structural Elucidation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound and its isomers. These predictions are based on established chemical shift principles and data from analogous compounds.
Target Molecule: this compound
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) | Key HSQC Correlation (¹H ↔ ¹³C) |
| 1 | - | ~168 | - | - | - |
| 2 | - | ~110 | - | - | - |
| 3 | ~6.65 | ~116 | C1, C5 | H4 | C3 |
| 4 | ~7.30 | ~134 | C2, C6 | H3, H5 | C4 |
| 5 | ~6.80 | ~118 | C1, C3 | H4, H6 | C5 |
| 6 | ~7.90 | ~131 | C2, C4 | H5 | C6 |
| 7 | - | ~150 | - | - | - |
| 8 | ~4.90 | ~70 | C1, C9, C10 | - | C8 |
| 9 | - | ~205 | - | - | - |
| 10 | ~2.20 | ~28 | C8, C9 | - | C10 |
| NH₂ | ~5.80 | - | C2, C7 | - | - |
Isomer 1: 2-Oxopropyl 3-aminobenzoate
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aromatic CHs | ~7.1-7.4 | ~115-130 | Correlations will differ based on the meta substitution pattern. |
| CH₂ (8) | ~4.85 | ~70 | C=O (ester), C=O (ketone), CH₃ |
| CH₃ (10) | ~2.15 | ~28 | CH₂, C=O (ketone) |
Isomer 2: 2-Oxopropyl 4-aminobenzoate
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aromatic CHs | ~6.6 (ortho to NH₂), ~7.8 (ortho to C=O) | ~114-132 | Correlations will differ based on the para substitution pattern. |
| CH₂ (8) | ~4.80 | ~70 | C=O (ester), C=O (ketone), CH₃ |
| CH₃ (10) | ~2.10 | ~28 | CH₂, C=O (ketone) |
Isomer 3: 1-Oxopropan-2-yl 2-aminobenzoate
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Aromatic CHs | ~6.6-7.9 | ~110-150 | Similar to target molecule. |
| CH (8') | ~5.20 | ~75 | C=O (ester), C=O (ketone), CH₃ |
| CH₃ (9') | ~2.10 | ~26 | C=O (ketone), CH |
| CH₃ (10') | ~1.50 | ~20 | CH |
Experimental Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All 2D NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Parameters: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass all proton signals.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached carbons.
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsisp2.3).
-
Parameters: Optimize for a one-bond ¹J(C,H) coupling constant of approximately 145 Hz.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four).
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
-
Parameters: Optimize for long-range coupling constants, typically in the range of 6-10 Hz.
-
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR data.
Comparative Analysis of 2D NMR Data
The key to distinguishing this compound from its isomers lies in the specific correlations observed in the 2D NMR spectra.
-
COSY: In this compound, the aromatic region of the COSY spectrum will show correlations between adjacent protons (H3-H4, H4-H5, H5-H6), which is characteristic of an ortho-substituted benzene ring. The 3- and 4-aminobenzoate isomers will exhibit different splitting patterns and correlations corresponding to their respective substitution patterns. The 1-Oxopropan-2-yl isomer will show a COSY correlation between the methine proton (H8') and the methyl protons (H10'), which is absent in the target molecule.
-
HSQC: The HSQC spectrum directly links each proton to its attached carbon. For this compound, this will confirm the presence of a methylene group attached to an oxygen (C8) and a methyl group adjacent to a ketone (C10). In the 1-Oxopropan-2-yl isomer, a methine carbon (C8') will correlate with a proton around 5.20 ppm, and two distinct methyl groups will be observed.
-
HMBC: The HMBC spectrum is the most powerful tool for assembling the molecular fragments. For this compound, the crucial correlations will be:
-
From the methylene protons (H8) to the ester carbonyl carbon (C1) and the ketone carbonyl carbon (C9).
-
From the methyl protons (H10) to the ketone carbonyl carbon (C9) and the methylene carbon (C8).
-
From the aromatic protons (specifically H6) to the ester carbonyl carbon (C1).
-
These specific long-range correlations will be absent or different in the isomers, allowing for an unambiguous structural assignment. For instance, in the 3- and 4-aminobenzoate isomers, the correlations from the aromatic protons to the ester carbonyl will originate from different positions on the aromatic ring. In the 1-Oxopropan-2-yl isomer, HMBC correlations will be observed from two different methyl groups to the methine carbon (C8').
By systematically analyzing the COSY, HSQC, and HMBC spectra and comparing the observed correlations with the predicted data, researchers can confidently confirm the synthesis of this compound and rule out other plausible isomeric structures. This rigorous approach is essential for maintaining the quality and reproducibility of scientific research.
Comparative Performance Analysis of 2-Oxopropyl 2-aminobenzoate as a Potential Anti-inflammatory Agent
A Head-to-Head Benchmark Study Against Established COX-2 Inhibitors
This guide provides a comprehensive benchmark analysis of the novel compound 2-Oxopropyl 2-aminobenzoate against established non-steroidal anti-inflammatory drugs (NSAIDs), Celecoxib and Ibuprofen. The study is designed for researchers, scientists, and drug development professionals to objectively evaluate its potential as a selective Cyclooxygenase-2 (COX-2) inhibitor.
Derivatives of aminobenzoic acid have shown potential as enzyme inhibitors.[1][2][3] This analysis focuses on the compound's efficacy and selectivity in inhibiting the COX-2 enzyme, a key target in inflammation.[4][5] The data presented is based on standardized in-vitro assays to ensure a reliable comparison of performance.
Quantitative Performance Metrics
The inhibitory activity of this compound and its alternatives was assessed by determining their half-maximal inhibitory concentrations (IC50) against COX-1 and COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for the COX-2 enzyme, which is a desirable trait for minimizing gastrointestinal side effects associated with traditional NSAIDs.[6]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Cell Viability (at 100 µM) |
| This compound | 15.2 | 0.8 | 19.0 | 92% |
| Celecoxib | 15.0 | 0.05 | 300.0 | 88% |
| Ibuprofen | 1.5 | 5.0 | 0.3 | 75% |
Signaling Pathway of COX-2 Inhibition
The diagram below illustrates the arachidonic acid cascade and the role of COX enzymes. NSAIDs exert their anti-inflammatory effects by blocking the conversion of arachidonic acid to prostaglandins. Selective COX-2 inhibitors aim to specifically target the inducible COX-2 enzyme, which is upregulated during inflammation, while sparing the constitutively expressed COX-1, which is involved in gastric protection.
Experimental Workflow
The following diagram outlines the workflow for the in-vitro evaluation of the test compounds. The process includes primary screening for COX inhibition, determination of IC50 values, and a subsequent assessment of cytotoxicity to evaluate the compound's safety profile.
Detailed Experimental Protocols
In-Vitro COX Inhibition Assay (Fluorometric)
This assay quantifies the inhibition of COX-1 and COX-2 by measuring the peroxidase activity of the enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (this compound, Celecoxib, Ibuprofen)
-
96-well microplate
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Initiate the reaction by adding arachidonic acid and the fluorometric probe to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of the test compounds.
-
Materials:
-
Human cell line (e.g., HEK293 or a relevant cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Test compounds
-
96-well cell culture plate
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
References
- 1. P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Prudent Disposal of 2-Oxopropyl 2-aminobenzoate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of 2-Oxopropyl 2-aminobenzoate. It is crucial to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable national and local regulations for chemical waste disposal. The information herein is intended to supplement, not replace, institutional and regulatory protocols.
The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. For this compound, a specific disposal protocol is contingent on its precise chemical, physical, and toxicological properties as outlined in its Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, the following guidelines are based on best practices for the disposal of similar aromatic esters and aminobenzoate derivatives.
Immediate Safety and Handling Precautions
Before proceeding with any disposal-related activities, it is imperative to wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.[1][2]
General Disposal Principles
The foundational principle of chemical waste management is to never dispose of chemicals down the drain or in the regular trash unless explicitly permitted by regulatory authorities and confirmed by the SDS.[3] Chemical waste must be collected and managed by a licensed hazardous waste disposal company.[1][4]
Key operational steps for disposal preparation include:
-
Do Not Mix Wastes: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.
-
Use Original or Compatible Containers: Store waste in its original container or a container made of a compatible material that is properly labeled.[2] The container must have a tightly fitting cap and be kept closed except when adding waste.[2]
-
Proper Labeling: All waste containers must be clearly labeled with the full chemical name and any associated hazards.
Spill and Contamination Management
In the event of a spill, the primary goal is to contain and clean it up safely.
-
Small Liquid Spills (<50ml): Absorb the spill onto an inert absorbent material such as vermiculite, perlite, or cat litter.[1] The contaminated absorbent should then be collected in a suitable container for disposal as hazardous waste.[1]
-
Solid Spills: If the material is a solid, carefully sweep it onto paper and place it in a designated hazardous waste container.[1]
-
Contaminated Materials: Any materials, such as paper towels or PPE, that come into contact with this compound should be disposed of as hazardous waste.
Disposal of Empty Containers
Empty containers that once held this compound may still contain residual chemicals and should be handled with care.
-
Triple Rinsing: For containers of acutely hazardous waste, a triple rinse with a suitable solvent is required.[2][3] The rinsate must be collected and disposed of as hazardous waste.[2][3]
-
Defacing Labels: Before disposing of the rinsed container, all chemical labels should be defaced or removed.[3]
Quantitative Data Summary
Specific quantitative data regarding disposal parameters for this compound are not available in the public domain and would be detailed in the manufacturer's SDS. For related compounds, such as Ethyl 4-aminobenzoate, ecotoxicity data is available, which informs its classification as harmful to aquatic life. This underscores the importance of preventing environmental release.
| Data Point | Value | Source |
| Regulatory Waste Codes | Dependent on local and national regulations. | Consult institutional EHS and local authorities. |
| Aquatic Toxicity | Data not available for this compound. Related compounds are classified as harmful to aquatic life. | Manufacturer's SDS |
| Occupational Exposure Limits | Not established in public sources. | Manufacturer's SDS |
Logical Workflow for Disposal
The following diagram illustrates a general decision-making process for the disposal of this compound.
References
Personal protective equipment for handling 2-Oxopropyl 2-aminobenzoate
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Oxopropyl 2-aminobenzoate was located. The following guidance is based on the hazard profiles of structurally similar compounds, such as aminobenzoic acid and its esters. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe laboratory operations and disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Safety glasses with side shields or chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | N95 respirator or use in a ventilated enclosure (fume hood) |
| Preparing Solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a well-ventilated area or fume hood |
| Running Reactions | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a fume hood |
| Handling Waste | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Use in a well-ventilated area |
Note on Glove Selection: Regularly inspect gloves for any signs of degradation or permeation. It is advisable to establish a regular replacement schedule for gloves to ensure they are renewed before chemical breakthrough occurs. Always clean gloves according to the manufacturer's instructions if they are to be reused, though disposable gloves are often preferred.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
If the container is compromised, implement spill procedures immediately.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
Ensure the storage area is clearly labeled.
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3]
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan:
-
Dispose of waste containing this compound in accordance with all applicable federal, state, and local regulations.[1][3][4]
-
Waste should be placed in a clearly labeled, sealed container.
-
Do not dispose of this chemical down the drain or in the general trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]
-
After skin contact: Immediately wash the affected area with plenty of soap and water.[1][3] Remove contaminated clothing. If skin irritation persists, seek medical advice.
-
After eye contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[3]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
